LDN-27219
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUICQBNZXIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312946-37-5 | |
| Record name | 312946-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
LDN-27219's Allosteric Modulation of Transglutaminase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of LDN-27219, a potent and selective inhibitor of Transglutaminase 2 (TG2). This compound acts as a reversible, slow-binding, allosteric inhibitor that stabilizes the closed conformation of TG2, thereby inhibiting its transamidase activity. This guide details the molecular interactions, kinetic parameters, and downstream signaling consequences of this compound binding. It also provides comprehensive experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, comparative format. Visualizations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of this compound's unique mode of action.
Introduction to Transglutaminase 2 (TG2)
Transglutaminase 2 (TG2) is a multifunctional enzyme with a complex regulatory mechanism. It exists in two primary conformational states: an "open" conformation, which is catalytically active in calcium-dependent protein cross-linking via its transamidase activity, and a "closed" conformation, which is catalytically inactive but functions as a G-protein in signal transduction. The transition between these two states is allosterically regulated by calcium (Ca²⁺) and guanosine triphosphate (GTP). High intracellular GTP levels favor the closed conformation, inhibiting the transamidase activity.
Dysregulation of TG2's transamidase activity is implicated in a variety of pathological conditions, including celiac disease, fibrosis, and neurodegenerative disorders. Consequently, TG2 has emerged as a significant therapeutic target.
This compound: A Conformation-Specific Inhibitor
This compound is a small molecule inhibitor that uniquely targets the GTP-binding site of TG2. Unlike irreversible inhibitors that covalently modify the active site and lock the enzyme in an open state, this compound is a reversible and slow-binding inhibitor. In silico docking simulations and experimental evidence confirm that this compound docks to a site related to the GTP-binding pocket, effectively mimicking the inhibitory effect of GTP.[1] This binding event stabilizes TG2 in its closed conformation, thereby allosterically inhibiting its transamidase activity.
Quantitative Data on this compound Inhibition of TG2
The following table summarizes the key quantitative parameters defining the interaction between this compound and human TG2.
| Parameter | Value | Description | Reference |
| IC₅₀ | 0.6 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of human TG2's transamidase activity. | [2] |
| Kᵢ | 0.23 µM | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. A lower Kᵢ indicates a higher binding affinity. | [3] |
| kₒₙ | 2400 M⁻¹s⁻¹ | The association rate constant, describing the rate at which this compound binds to TG2. | [4] |
| kₒff | 1.7 x 10⁻³ s⁻¹ | The dissociation rate constant, describing the rate at which the this compound/TG2 complex dissociates. | [4] |
Mechanism of Action: Signaling Pathway
By stabilizing the closed conformation of TG2, this compound promotes its function as a G-protein. In vascular smooth muscle cells, this G-protein activity leads to the activation of large-conductance calcium-activated potassium (BK) channels. The opening of these channels results in potassium ion efflux, hyperpolarization of the cell membrane, and subsequent vasodilation. This mechanism is independent of the canonical nitric oxide signaling pathway.
Figure 1: Signaling pathway of this compound action on TG2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on TG2.
TG2 Transamidase Activity Assay (5-Biotin-Amido-Pentylamine Incorporation)
This assay quantifies the transamidase activity of TG2 by measuring the incorporation of a biotinylated amine substrate (5-Biotin-Amido-Pentylamine, 5-BAP) into a protein substrate.
Materials:
-
Purified recombinant human TG2
-
This compound
-
5-Biotin-Amido-Pentylamine (5-BAP)
-
N,N-dimethylcasein (protein substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 5 mM DTT
-
Stop Solution: 50 mM EDTA
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, N,N-dimethylcasein (1 mg/mL), and 5-BAP (1 mM).
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding purified TG2 (final concentration 10 µg/mL).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Coat a separate high-binding 96-well plate with the reaction mixture and incubate for 1 hour at room temperature to allow the biotinylated casein to bind.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add streptavidin-HRP conjugate (diluted in PBST) and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of TG2 activity for each concentration of this compound.
Analysis of TG2 Conformation by Native PAGE
Native polyacrylamide gel electrophoresis (PAGE) separates proteins based on their size, shape, and native charge, allowing for the differentiation of the compact (closed) and extended (open) conformations of TG2.
Materials:
-
Purified recombinant human TG2
-
This compound
-
GTP
-
CaCl₂
-
Native PAGE running buffer (e.g., Tris-Glycine)
-
4-15% gradient native polyacrylamide gels
-
Native sample buffer (non-denaturing, non-reducing)
-
Coomassie Brilliant Blue stain
Procedure:
-
Pre-incubate purified TG2 (1 µg) with either this compound (e.g., 10 µM), GTP (1 mM), or CaCl₂ (5 mM) in a suitable buffer for 30 minutes at room temperature. A control sample with no additions should also be prepared.
-
Add native sample buffer to each sample.
-
Load the samples onto the native polyacrylamide gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until the protein bands are clearly visible.
-
Analyze the migration pattern. The closed conformation of TG2 is more compact and will migrate faster through the gel compared to the open conformation.
Whole-Cell Patch-Clamp Analysis of Vascular Smooth Muscle Cells
This electrophysiological technique is used to measure the activity of ion channels, such as BK channels, in the membrane of vascular smooth muscle cells in response to this compound.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Extracellular (bath) solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.
-
This compound
Procedure:
-
Prepare isolated vascular smooth muscle cells and allow them to adhere to a coverslip in a recording chamber.
-
Continuously perfuse the cells with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit potassium channel currents.
-
Record baseline BK channel currents.
-
Perfuse the cell with the extracellular solution containing this compound (e.g., 10 µM).
-
Repeat the voltage-step protocol and record the currents in the presence of the inhibitor.
-
Analyze the change in current amplitude and kinetics to determine the effect of this compound on BK channel activity.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound on TG2.
Figure 2: Experimental workflow for this compound characterization.
Conclusion
This compound represents a novel class of TG2 inhibitors that function through an allosteric mechanism to stabilize the enzyme's closed, G-protein signaling conformation. This mode of action, distinct from active-site-directed irreversible inhibitors, offers a promising therapeutic strategy for diseases where selective modulation of TG2's functions is desired. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of conformation-specific TG2 inhibitors like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on LDN-27219 and the Transglutaminase 2 Closed Conformation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide array of cellular processes and pathologies, including fibrosis, cancer, and celiac disease.[1][2][3] Its functional duality, acting as both a Ca²⁺-dependent protein crosslinker and a GTP-binding signaling protein, is governed by profound conformational changes.[4][5][6][7] The enzyme exists in an equilibrium between a "closed" conformation, which is catalytically inactive but competent for GTP binding and signaling, and an "open" conformation, which actively catalyzes protein crosslinking.[6][7][8] Intracellularly, high GTP and low calcium levels favor the closed state, rendering the enzyme's transamidation activity latent.[9][10] LDN-27219 is a potent, reversible, and slow-binding allosteric inhibitor that selectively stabilizes this closed conformation, providing a powerful chemical tool to dissect the distinct biological roles of TG2 and presenting a promising therapeutic strategy.[11][12][13] This guide details the mechanism of this compound, its interaction with TG2, and the experimental protocols used for its characterization.
Transglutaminase 2: The Conformational Switch
TG2's two primary functions—protein transamidation and G-protein signaling—are mutually exclusive and dictated by its conformation.[6][7][14]
-
Closed Conformation (Inactive Transamidase, Active Signaling): In the cytosol, where GTP concentrations are high (~100 µM) and free Ca²⁺ is low (~100 nM), TG2 adopts a compact, "closed" structure.[9][14] In this state, the GTP-binding site is accessible, located in a cleft between the catalytic core and the C-terminal β-barrel domains.[15][16] GTP binding allosterically inhibits the transamidase activity by locking the enzyme in this compact form, preventing the necessary domain movements for catalysis.[4][5][17] This conformation is associated with TG2's role as a G-protein in signal transduction.[6][8][10]
-
Open Conformation (Active Transamidase, Inactive Signaling): An influx of intracellular Ca²⁺ triggers a dramatic conformational change. The C-terminal domains move as much as 120 Å away from the catalytic core, exposing the active site cysteine (Cys277) within a catalytic tunnel.[18] This "open" conformation is responsible for the enzyme's protein crosslinking, deamidation, and transamidation activities but is incapable of binding GTP.[6][14][18]
The equilibrium between these two states is the central control mechanism for TG2's function. Molecules that can selectively stabilize one conformation over the other are invaluable for both research and therapeutic development.
This compound: Mechanism of Action
This compound is a non-peptidic, cell-permeable small molecule that functions as a reversible, slow-binding inhibitor of TG2.[11][12][13] Unlike competitive inhibitors that target the active site, this compound is an allosteric modulator.
-
Binding Site: In silico docking and kinetic studies suggest that this compound binds to the GTP-binding pocket or a closely related allosteric site.[11][13][19][20] Its binding mimics the inhibitory effect of GTP.[19][20]
-
Conformational Stabilization: By occupying this site, this compound stabilizes TG2 in its compact, closed conformation.[11][19][20][21] This prevents the Ca²⁺-induced shift to the open, catalytically active state, thereby inhibiting its transamidation activity.[11]
-
Functional Consequences: The stabilization of the closed form not only inhibits protein crosslinking but also promotes TG2's signaling functions. For example, this compound has been shown to induce vasodilation by a mechanism dependent on the opening of potassium channels, a downstream effect linked to the GTP-bound, closed state of TG2.[8][11]
Figure 1. TG2 conformational states and the inhibitory mechanism of this compound.
Quantitative Data
The potency of this compound has been characterized through various kinetic and inhibition assays.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 0.6 µM | Human | In vitro TGase activity assay | [12] |
| Kᵢ | 0.23 ± 0.01 µM | Human | Steady-state kinetics vs. GTP | [21] |
| Kᵢ (vs. NMC) | 0.11 ± 0.01 µM | Human | Titration of (kc/Km) | [22] |
| Kᵢ (vs. KXD) | 0.19 ± 0.01 µM | Human | Titration of (kc/Km) | [22] |
NMC: N,N'-dimethylcasein; KXD: A synthetic peptide substrate.
Experimental Protocols
Characterizing inhibitors like this compound requires specific assays to measure both enzymatic activity and direct binding.
TG2 Transamidation Activity Assay (Fluorescence-Based)
This protocol measures the Ca²⁺-dependent incorporation of a primary amine into a protein substrate, a direct measure of TG2's crosslinking activity.
Principle: Active TG2 catalyzes the covalent attachment of a fluorescent amine probe (e.g., 5-biotinamidopentylamine (5-BP) followed by fluorescent streptavidin, or a directly fluorescent cadaverine derivative) to a glutamine-rich protein substrate (e.g., N,N'-dimethylcasein). The inhibition is measured by a reduction in fluorescence signal.
Materials:
-
Purified recombinant human TG2 (rhTG2)
-
Assay Buffer: 50 mM MOPS, pH 6.9
-
Activator: 7.5 mM CaCl₂ (final concentration)
-
Substrates: N,N'-dimethylcasein (DMC) and a fluorescent amine probe (e.g., Rhodamine B-isonipecotyl-cadaverine, R-I-Cad)
-
Inhibitor: this compound dissolved in DMSO
-
96-well or 384-well black microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve final desired concentrations (ensure final DMSO concentration is <1%).
-
In a microplate well, add the assay buffer, the desired concentration of this compound or vehicle (DMSO), and the protein substrate (DMC).
-
Initiate the reaction by adding rhTG2 and the fluorescent amine probe.
-
Immediately add the CaCl₂ solution to activate the enzyme.
-
Incubate the plate at 37°C, protected from light.
-
Monitor the increase in fluorescence signal over time using a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Calculate the rate of reaction for each inhibitor concentration. Plot the initial velocity against the log of inhibitor concentration to determine the IC₅₀ value.
Fluorescence Polarization (FP) Binding Assay
This protocol provides a direct measure of the binding interaction between this compound and TG2, independent of enzymatic activity.
Principle: A small fluorescently labeled peptide or molecule (the probe) that binds to TG2 will tumble rapidly in solution, resulting in a low fluorescence polarization value. When TG2 binds to this probe, the resulting larger complex tumbles more slowly, increasing the polarization value. A competing inhibitor like this compound will displace the fluorescent probe, causing a decrease in polarization.[23][24][25][26]
Materials:
-
Purified recombinant human TG2
-
FP Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl
-
Fluorescent Probe: A fluorescently labeled peptide or small molecule known to bind to the TG2 GTP-binding site.
-
Inhibitor: this compound in DMSO.
-
384-well black, non-binding surface microplates.[25]
Procedure:
-
Prepare serial dilutions of this compound in FP buffer.
-
To each well of the microplate, add the fluorescent probe at a fixed, low concentration (e.g., 2-10 nM).
-
Add the serially diluted this compound or vehicle control.
-
Add a fixed concentration of TG2 to all wells except for the "free probe" control wells.
-
Incubate the plate for 30-60 minutes at room temperature to reach binding equilibrium.[25]
-
Measure fluorescence polarization on a plate reader equipped with appropriate polarizing filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[25]
-
Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀ or Kᵢ value.
Figure 2. General workflow for a Fluorescence Polarization (FP) competitive binding assay.
Signaling Implications and Therapeutic Potential
The ability of this compound to selectively modulate TG2's conformation has significant implications. Many active-site directed TG2 inhibitors lock the enzyme in its "open" state.[6][7][11] While this effectively blocks transamidation, it simultaneously ablates the potentially beneficial signaling functions of the closed form.
By stabilizing the closed conformation, this compound provides a more nuanced approach:
-
Fibrotic Diseases: It can inhibit the excessive protein crosslinking that contributes to tissue fibrosis.[8][27]
-
Vascular Disease: It promotes vasodilation, an effect linked to the TG2 closed state, and has been shown to lower blood pressure in animal models.[8][11][12]
-
Cancer: The role of TG2 in cancer is complex, with both pro-survival (closed form) and cytotoxic (open form) functions reported.[6][10][28] this compound serves as a critical tool to probe the specific roles of the GTP-binding function in cancer cell survival and migration.
Conclusion
This compound is a key pharmacological tool for studying the biology of Transglutaminase 2. Its unique mechanism of stabilizing the enzyme's closed, signaling-competent conformation allows researchers to dissect the distinct roles of TG2's enzymatic and non-enzymatic functions. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for scientists aiming to utilize this compound in their research and for professionals in drug development exploring conformation-based modulation as a therapeutic strategy for TG2-implicated diseases.
References
- 1. Sulfated glycosaminoglycans inhibit transglutaminase 2 by stabilizing its closed conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Mechanism of allosteric regulation of transglutaminase 2 by GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that GTP-binding domain but not catalytic domain of transglutaminase 2 is essential for epithelial-to-mesenchymal transition in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Crystal Structure of Transglutaminase 2 with GTP Complex and Amino Acid Sequence Evidence of Evolution of GTP Binding Site | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A homogeneous fluorescence anisotropy assay for measuring transglutaminase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Defining the conformational states that enable transglutaminase 2 to promote cancer cell survival versus cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
LDN-27219: A Reversible, Allosteric Inhibitor of Transglutaminase 2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of pathological conditions, including fibrotic diseases, neurodegenerative disorders, and cancer. The development of selective TG2 inhibitors is a significant area of therapeutic research. This technical guide focuses on LDN-27219, a potent, reversible, and slow-binding inhibitor of TG2. Unlike irreversible active-site inhibitors, this compound acts allosterically, binding to a GTP-related site and stabilizing the enzyme in its closed, inactive conformation. This unique mechanism of action inhibits the canonical transamidase activity and modulates TG2's role in signal transduction, offering a promising new avenue for therapeutic intervention. This document provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the associated biological pathways.
Introduction to Transglutaminase 2 (TG2)
Transglutaminase 2 is a calcium-dependent enzyme that primarily catalyzes the post-translational modification of proteins. Its most recognized function is the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking. This activity is crucial for stabilizing the extracellular matrix. However, dysregulated TG2 activity is linked to the pathogenesis of numerous diseases.
TG2 is unique among transglutaminases due to its dual functionality. It can exist in two principal conformational states:
-
Open (Active) Conformation: In the presence of high calcium levels, TG2 adopts an "open" conformation, which exposes its active site cysteine and enables its transamidase activity. This conformation is associated with protein cross-linking and fibrosis.
-
Closed (Inactive) Conformation: In the presence of guanosine triphosphate (GTP), TG2 assumes a "closed" conformation. In this state, the transamidase activity is inhibited, and TG2 functions as a G-protein (designated as Gαh), participating in signal transduction pathways.
The ability to modulate the conformational state of TG2 presents a sophisticated strategy for therapeutic intervention, allowing for the selective inhibition of its pathological transamidase activity while potentially preserving its signaling functions.
This compound: Mechanism of Action
This compound is a cell-permeable, reversible, slow-binding inhibitor that uniquely targets TG2. In silico and kinetic studies have demonstrated that this compound does not bind to the enzyme's active site. Instead, it docks to an allosteric site related to the GTP-binding pocket. This interaction stabilizes TG2 in the closed conformation, effectively mimicking the inhibitory action of GTP. By locking the enzyme in this state, this compound prevents the calcium-induced conformational change required for transamidase activity. This allosteric mechanism distinguishes this compound from irreversible inhibitors that covalently modify the active site cysteine.
The stabilization of the closed TG2 conformation by this compound has been shown to have significant physiological effects, particularly in the vasculature. It leads to the activation of large-conductance calcium-activated (BKCa) and voltage-gated potassium (Kv7) channels in vascular smooth muscle cells. This results in vasodilation and a subsequent lowering of blood pressure, a mechanism that is independent of transamidase inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Species/Enzyme | Value | Reference(s) |
| IC50 | Human TG2 | 0.6 µM | |
| Human TG2 | 0.25 µM | ||
| Human TG2 | 0.8 µM | ||
| Ki | Human TG2 | 0.2 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.
Table 2: In Vivo Efficacy (Anesthetized Rats)
| Dose (i.v.) | Age of Rats | Change in Mean Arterial Pressure (mmHg) | Reference(s) |
| 0.1 mg/kg | 12-14 weeks | -1.2 ± 1.0 | |
| 1 mg/kg | 12-14 weeks | -9.0 ± 3.3 | |
| 2 mg/kg | 12-14 weeks | -14.3 ± 4.6 |
The blood pressure-lowering effect was observed to be more pronounced in older rats (35-40 weeks) compared to younger rats.
Table 3: Pharmacokinetic Parameters (C57BL/6 Mice)
| Parameter | Administration Route | Dose | Value | Reference(s) |
| Bioavailability | Intraperitoneal | 2 mg/kg | 65% | |
| Half-life (t1/2) | Intraperitoneal | 2 mg/kg | ~5 hours |
Signaling & Experimental Workflow Diagrams
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: Mechanism of this compound-induced vasodilation.
Experimental Workflow for Assessing Vascular Effects
Caption: Workflow for evaluating this compound's vascular effects.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key experiments used to characterize this compound.
TG2 Transamidase Activity Assay (Biotin-Pentylamine Incorporation)
This assay measures the Ca2+-dependent incorporation of a primary amine (5-biotin(amido)pentylamine) into a glutamine-containing substrate, which is a direct measure of TG2 transamidase activity.
-
Materials:
-
Tissue homogenates (e.g., from mesenteric arteries) or recombinant TG2.
-
Reaction Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM CaCl2 and 10 mM DTT.
-
Substrate: N,N-dimethylcasein (2 mg/mL).
-
Amine Donor: 5-Biotin(amido)pentylamine (2 mM).
-
Inhibitor: this compound (various concentrations).
-
Stop Solution: 0.25 M EDTA.
-
96-well microtiter plates (pre-coated with streptavidin).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Primary Antibody: Anti-casein antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
-
Procedure:
-
Coat streptavidin plates with tissue homogenate (50 µg protein/well) overnight at 4°C.
-
Wash plates 3x with Wash Buffer.
-
Block wells with Blocking Buffer for 2 hours at room temperature.
-
Wash plates 3x with Wash Buffer.
-
Prepare reaction mixture: In the Reaction Buffer, combine N,N-dimethylcasein and 5-biotin(amido)pentylamine.
-
Add this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes.
-
Add the reaction mixture to the wells and incubate for 90 minutes at 37°C.
-
Stop the reaction by adding Stop Solution.
-
Wash plates 5x with Wash Buffer.
-
Incubate with primary antibody (anti-casein) for 1 hour at room temperature.
-
Wash plates 3x with Wash Buffer.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash plates 5x with Wash Buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the colorimetric reaction with 2N H2SO4 and read absorbance at 450 nm.
-
Native-PAGE for TG2 Conformation Analysis
This method separates proteins based on their native conformation, allowing for the visualization of the shift between the open and closed forms of TG2.
-
Materials:
-
Recombinant human TG2.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5).
-
Reagents: this compound (e.g., 30 µM), GTP (e.g., 1 mM), Z-DON (irreversible open-conformation locker, e.g., 30 µM).
-
Native-PAGE running buffer (Tris/Glycine, pH 8.8).
-
4-15% gradient polyacrylamide gels.
-
Native sample loading buffer (containing bromophenol blue, no SDS or reducing agents).
-
Western blot transfer apparatus, PVDF membrane, and standard immunoblotting reagents.
-
Primary Antibody: Anti-TG2 antibody.
-
-
Procedure:
-
Incubate recombinant TG2 (e.g., 1 µg) with the respective reagents (this compound, GTP, Z-DON, or vehicle) in Incubation Buffer for 30 minutes at 37°C.
-
Add native sample loading buffer to the mixtures.
-
Load samples onto a native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 120V) at 4°C until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Probe the membrane with an anti-TG2 primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The closed conformation of TG2 will migrate faster through the gel than the open conformation.
-
Wire Myography for Vasorelaxation Studies
This technique is used to measure the contractile and relaxant properties of isolated small arteries in response to pharmacological agents.
-
Materials:
-
Isolated resistance arteries (e.g., second-order mesenteric arteries from rats).
-
Wire myograph system (e.g., DMT).
-
Physiological Salt Solution (PSS), bubbled with 95% O2 / 5% CO2.
-
High-potassium PSS (KPSS) for testing maximal contraction.
-
Phenylephrine (vasoconstrictor).
-
Acetylcholine or Sodium Nitroprusside (SNP) (vasodilators).
-
This compound.
-
-
Procedure:
-
Isolate and clean arteries in cold PSS and cut into ~2 mm segments.
-
Mount the arterial segments on the wires of the myograph chamber filled with PSS, maintained at 37°C and bubbled with gas.
-
Normalize the vessel segments to a standardized resting tension.
-
Test vessel viability and maximal contractile capacity by challenging with KPSS.
-
Wash the vessels with PSS and allow them to return to baseline tension.
-
Pre-contract the arteries with a submaximal concentration of phenylephrine (e.g., to 80% of maximal contraction).
-
Once a stable contraction plateau is reached, incubate the vessels with this compound or vehicle for 20-25 minutes.
-
Generate a cumulative concentration-response curve for a vasodilator (e.g., acetylcholine or SNP).
-
Record the changes in vessel tension. Data are typically expressed as a percentage of the pre-contracted tone.
-
Conclusion
This compound represents a significant advancement in the field of TG2 modulation. Its unique allosteric and reversible mechanism of action, which favors the enzyme's closed conformation, provides a distinct therapeutic profile compared to traditional active-site inhibitors. This technical guide summarizes the key quantitative data, illustrates the inhibitor's mechanism through signaling and workflow diagrams, and provides detailed experimental protocols for its characterization. The vasorelaxant and blood pressure-lowering effects of this compound, mediated by the activation of potassium channels, highlight the potential of targeting TG2 conformation in cardiovascular and fibrotic diseases. This document serves as a valuable resource for researchers and professionals in drug development aiming to explore and expand upon the therapeutic potential of this compound and other conformation-specific modulators of TG2.
An In-depth Technical Guide to the Pharmacological Properties of LDN-27219
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-27219 is a potent, reversible, and slow-binding inhibitor of transglutaminase 2 (TG2), an enzyme implicated in a variety of physiological and pathological processes, including vascular function and fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its unique mechanism of action, quantitative biochemical and physiological effects, and the experimental methodologies used for its characterization. This compound acts as an allosteric modulator, stabilizing the closed, inactive conformation of TG2, a mechanism distinct from active-site inhibitors.[1][4][5] This conformational stabilization leads to the opening of potassium channels in vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure.[1][3][6] This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Mechanism of Action
This compound exerts its pharmacological effects through a novel allosteric mechanism targeting transglutaminase 2 (TG2). Unlike competitive inhibitors that bind to the active site, this compound binds to the GTP-binding site of TG2.[7] This interaction stabilizes the enzyme in its "closed" conformation, which is the inactive state for its transamidation activity.[1][4][6] The stabilization of the closed conformation is the primary mechanism through which this compound elicits its physiological effects, which are independent of the inhibition of the enzyme's cross-linking function.[1][4]
In the context of vascular tone, the closed conformation of TG2 has been shown to couple to and activate specific potassium channels in vascular smooth muscle cells.[1][6] Specifically, this compound-induced stabilization of the closed TG2 conformation leads to the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels 7 (Kv7).[1][6] The efflux of potassium ions through these channels causes hyperpolarization of the smooth muscle cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGase inhibitor | Probechem Biochemicals [probechem.com]
- 3. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LDN-27219: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-27219 is a potent, reversible, and slow-binding allosteric inhibitor of tissue transglutaminase 2 (TGase 2), an enzyme implicated in the pathogenesis of various diseases, including neurodegenerative disorders, fibrosis, and certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical characterization of this compound, intended for researchers and professionals in drug development. It details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel, non-peptidic inhibitors of human tissue transglutaminase (hTGase). A library of 110,000 druglike compounds was screened for their ability to inhibit the Ca2+-dependent transamidation activity of the enzyme.[1] This screening effort led to the identification of a thieno[2,3-d]pyrimidine-4-one scaffold as a promising starting point for inhibitor development.
Subsequent structure-activity relationship (SAR) studies on this scaffold led to the synthesis and evaluation of a series of analogs, ultimately identifying this compound, chemically known as 2-[(3,4-dihydro-4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid hydrazide, as a lead compound with potent inhibitory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from the construction of the core thieno[2,3-d]pyrimidin-4-one ring system. While the specific, detailed protocol for this compound is outlined in the primary literature, a general and plausible synthetic route is described below, based on established methods for analogous compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile
A mixture of benzaldehyde, malononitrile, and elemental sulfur in a suitable solvent (e.g., ethanol or dimethylformamide) is treated with a base (e.g., piperidine or triethylamine). The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-amino-N'-phenyl-4-phenylthiophene-3-carbohydrazide
The 2-amino-4-phenylthiophene-3-carbonitrile is reacted with phenylhydrazine in a high-boiling point solvent such as ethylene glycol. The mixture is heated, leading to the formation of the corresponding carbohydrazide derivative.
Step 3: Synthesis of 2-mercapto-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
The carbohydrazide from the previous step is cyclized by reaction with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent. This reaction forms the thieno[2,3-d]pyrimidin-4(3H)-one core with a thiol group at the 2-position.
Step 4: Synthesis of ethyl 2-((3,5-diphenyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate
The 2-mercapto-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is alkylated with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium ethoxide) in a polar aprotic solvent like acetone or DMF.
Step 5: Synthesis of 2-((3,5-diphenyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide (this compound)
The final step involves the hydrazinolysis of the ethyl ester intermediate. The compound from Step 4 is dissolved in an alcohol (e.g., ethanol) and treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, this compound, is then isolated by filtration and purified.
Biochemical and Pharmacological Properties
This compound exhibits a unique mechanism of action as an allosteric inhibitor of TGase 2. It does not bind to the active site of the enzyme but rather to the GTP-binding site, or a site that regulates GTP binding.[1] This binding stabilizes the enzyme in a "closed" or inactive conformation, mimicking the inhibitory effect of GTP.
Quantitative Data
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.6 µM | Human | In vitro TGase 2 activity assay | [2] |
| IC50 | 250 nM | - | In vitro TGase 2 activity assay | |
| Binding | Reversible, Slow-binding | - | Kinetic analysis | [1] |
| Mechanism | Allosteric, Non-competitive | - | Kinetic studies | [3] |
Experimental Protocol: TGase 2 Inhibition Assay
A common method to assess TGase 2 activity and inhibition is a fluorescence-based assay.
-
Reagents:
-
Human recombinant TGase 2
-
Substrate 1: A glutamine-containing peptide or protein (e.g., N-carbobenzoxy-L-glutaminylglycine)
-
Substrate 2: A primary amine with a fluorescent label (e.g., monodansylcadaverine)
-
Calcium chloride (activator)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., Tris-HCl)
-
This compound or other test compounds
-
-
Procedure:
-
The reaction is initiated by adding TGase 2 to a solution containing the substrates, CaCl2, and DTT in the assay buffer.
-
The reaction is carried out in the presence and absence of various concentrations of the inhibitor.
-
The incorporation of the fluorescent amine into the glutamine-containing substrate is monitored over time by measuring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
References
The Allosteric Modulation of Transglutaminase 2 by LDN-27219 at the GTP-Binding Site: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism by which LDN-27219, a potent and reversible inhibitor, modulates the activity of Transglutaminase 2 (TG2) through its interaction with the GTP-binding site. This document is intended for researchers, scientists, and drug development professionals investigating TG2 as a therapeutic target.
Core Mechanism of Action
Transglutaminase 2 is a multifunctional enzyme with two primary, mutually exclusive activities dependent on its conformation. In a calcium-rich environment, TG2 adopts an "open" conformation, exposing its active site and enabling transamidase activity, which leads to protein cross-linking. Conversely, in the presence of guanosine triphosphate (GTP), TG2 assumes a "closed" conformation, in which it functions as a G-protein in signal transduction.
This compound is a slow-binding, reversible inhibitor that docks to a site related to the GTP-binding pocket of TG2.[1][2][3][4] This interaction allosterically stabilizes the enzyme in its closed conformation, effectively mimicking the action of GTP.[5][6][7] By locking TG2 in this closed state, this compound inhibits its transamidase activity.[4][8] This mechanism has been shown to have downstream physiological effects, including vasodilation.[2][8]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on TG2 has been quantified through various assays. The following table summarizes the key inhibition constants.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.25 µM | Not Specified | Inhibition of TG2 | [1] |
| IC50 | 0.6 µM | Human | Inhibition of hTGase | [8] |
| Ki,LDN | 0.23 ± 0.01 µM | Human | Global fitting with GTP as a mutually exclusive inhibitor | [2] |
| Ki,GTP | 26 ± 1 µM | Human | Global fitting with this compound as a mutually exclusive inhibitor | [2] |
Signaling Pathway and Experimental Workflow
The interaction of this compound with TG2 and the subsequent conformational changes can be visualized through the following diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on TG2.
Native Polyacrylamide Gel Electrophoresis (PAGE) for TG2 Conformation Analysis
This assay is used to distinguish between the "closed" (GTP-bound or this compound-bound) and "open" (Ca2+-bound) conformations of TG2 based on their different electrophoretic mobilities under non-denaturing conditions. The more compact "closed" form migrates faster than the "open" form.
Materials:
-
Purified TG2 protein
-
This compound
-
GTP
-
CaCl2
-
Preincubation buffer (e.g., 75 mM imidazole, 0.5 mM EDTA, 5 mM DTT, pH 7.2)
-
Native Laemmli buffer (without SDS and reducing agents)
-
4-20% Tris-HCl precast gels
-
Tris-glycine running buffer (without SDS)
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Incubate purified TG2 (e.g., 2.5 µM) with this compound, GTP, CaCl2, or vehicle control in preincubation buffer for 1 hour at room temperature.[5]
-
Add native Laemmli buffer to the samples.[5]
-
Load approximately 1.5 µg of protein per lane onto a 4-20% Tris-HCl gel.[5]
-
Perform electrophoresis at a constant voltage (e.g., 125 V) for a sufficient time to achieve separation (e.g., 75-90 minutes) at 4°C.[5][6]
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.[5][6]
-
Analyze the band migration pattern. A faster migrating band corresponds to the closed conformation, while a slower migrating band indicates the open conformation.[9][10]
Fluorescence-Based GTP-Binding Assay
This assay measures the binding of a fluorescently labeled GTP analog, such as BODIPY-GTP, to TG2. An increase in fluorescence intensity indicates the binding of the analog to the GTP-binding site. This can be used to assess the ability of compounds like this compound to compete with GTP for binding.
Materials:
-
Purified TG2 protein
-
BODIPY-FL-GTP or other fluorescent GTP analog
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM MOPS, pH 7.0, 1 mM EGTA, 5 mM MgCl2)
-
Fluorometer or plate reader capable of measuring fluorescence
Procedure:
-
Incubate TG2 with the test compound (e.g., this compound) or vehicle control.
-
Add the fluorescent GTP analog to the solution.
-
Monitor the fluorescence intensity over time. An increase in fluorescence corresponds to the binding of the analog to TG2.[11][12]
-
To confirm binding to the GTP site, a competition experiment can be performed by adding an excess of unlabeled GTP, which should displace the fluorescent analog and lead to a decrease in fluorescence.
-
Data can be analyzed to determine binding affinities and kinetics.
Transamidase Activity Assay (5-Biotinamidopentylamine Incorporation)
This assay quantifies the transamidase activity of TG2 by measuring the incorporation of a biotinylated amine substrate (5-biotinamidopentylamine) into a protein substrate. Inhibition of this activity by this compound confirms its mechanism of action.
Materials:
-
Purified TG2 protein or cell/tissue lysate containing TG2
-
5-biotinamidopentylamine
-
Protein substrate (e.g., N,N-dimethylcasein)
-
Reaction buffer (containing CaCl2 to activate transamidase activity)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Microplate reader
Procedure:
-
Pre-incubate TG2 with this compound or vehicle control.
-
Initiate the reaction by adding the protein substrate and 5-biotinamidopentylamine in the reaction buffer.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA to chelate Ca2+).
-
Coat a microplate with the reaction mixture to immobilize the protein substrate.
-
Detect the incorporated biotin label using a streptavidin-HRP conjugate followed by the addition of an HRP substrate.
-
Measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the transamidase activity.
Conclusion
This compound represents a significant tool for studying the physiological and pathological roles of TG2. Its well-characterized mechanism of action, involving the allosteric stabilization of the closed, GTP-bound conformation, provides a clear basis for its inhibitory effects on transamidase activity. The experimental protocols detailed herein offer robust methods for further investigation into the modulation of TG2 by this and other novel compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conformational changes and translocation of tissue-transglutaminase to the plasma membranes: role in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Core Concepts: Slow-Binding Inhibition of Transglutaminase 2
An In-Depth Technical Guide to the Slow-Binding Kinetics of LDN-27219, a Transglutaminase 2 Inhibitor
This guide provides a comprehensive overview of the slow-binding kinetics of this compound, a potent and reversible inhibitor of Transglutaminase 2 (TG2). Contrary to potential initial misconceptions, this compound's inhibitory activity is directed towards TG2, not Lactate Dehydrogenase A. This document details the mechanism of action, kinetic parameters, experimental protocols, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.
This compound is characterized as a slow-binding inhibitor of TG2.[1][2][3][4] This class of inhibitors is distinguished by a time-dependent increase in target inhibition, where the final steady-state of inhibition is not achieved instantaneously.[5] The kinetic profile of slow-binding inhibitors is of significant pharmacological interest as the prolonged target engagement can lead to a more sustained therapeutic effect in vivo.[5][6]
This compound's mechanism of action is unique in that it does not bind to the active site of TG2. Instead, it docks to a GTP-binding-related site, stabilizing the enzyme in its closed conformation.[1][3][4] In this closed state, TG2's transamidase activity is inhibited.[1][7][8][9] This contrasts with other inhibitors that lock the enzyme in an open conformation.[1][3][7]
Quantitative Kinetic Data
The interaction of this compound with human Transglutaminase 2 (hTGase) has been characterized by several key kinetic parameters. These values provide a quantitative measure of the inhibitor's potency and its binding and dissociation dynamics.
| Parameter | Value | Description | Source |
| IC₅₀ | 0.6 µM | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. | [2] |
| k_on | 2400 M⁻¹s⁻¹ | The association rate constant, describing the rate at which the inhibitor binds to the enzyme. | [10] |
| k_off | 1.7 x 10⁻³ s⁻¹ | The dissociation rate constant, representing the rate at which the inhibitor-enzyme complex breaks apart. | [10] |
| K_i | 28 µM (initial) | The inhibition constant derived from the initial velocity, representing the initial binding affinity. | [10] |
| K_i * | 0.19 µM (steady-state) | The inhibition constant at steady-state, reflecting the overall inhibitory potency after the slow-binding process. | [10] |
Experimental Protocols
The determination of the kinetic parameters for slow-binding inhibitors like this compound requires specific experimental designs that can capture the time-dependent nature of the inhibition.
Enzyme Inhibition Assay (Reaction Progress Curve Analysis)
A common method to study slow-binding inhibition is to monitor the progress of the enzymatic reaction over time in the presence and absence of the inhibitor.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the enzyme (hTGase), its substrates (e.g., N-carbobenzoxy-Gln-Pro-Ala-Trp and KXD), and a buffer at a specific pH and temperature.
-
Initiation of Reaction : The reaction is initiated by the addition of the enzyme to the mixture containing the substrates and either the inhibitor (this compound) or a vehicle control (e.g., DMSO).
-
Monitoring Product Formation : The formation of the product is monitored continuously over time using a suitable detection method, such as fluorescence or absorbance spectroscopy.
-
Data Analysis : The resulting reaction progress curves (product concentration versus time) are then fitted to a specific equation for slow-binding inhibition (e.g., Equation 1 as described in Case et al., 2007) to determine the initial velocity (Vo), the steady-state velocity (Vss), and the observed rate constant for the onset of inhibition (k_obs).[10][11]
Determination of k_on and k_off
The individual rate constants for association (k_on) and dissociation (k_off) can be determined from the dependence of k_obs on the inhibitor concentration.
-
Varying Inhibitor Concentrations : The enzyme inhibition assay described above is performed at a range of different inhibitor concentrations.
-
Calculating k_obs : For each inhibitor concentration, the k_obs value is determined from the reaction progress curve.
-
Data Plotting and Fitting : The calculated k_obs values are then plotted against the corresponding inhibitor concentrations. This plot is then fitted to an appropriate equation (e.g., Equation 5 as described in Case et al., 2007) to derive the values for k_on and k_off.[10][11]
Signaling Pathway and Mechanism of Action
The inhibition of TG2 by this compound and the stabilization of its closed conformation have significant downstream effects on cellular signaling pathways, particularly in the vasculature.
As depicted in the diagram, this compound stabilizes the closed conformation of TG2, mimicking the effect of GTP.[1][3] This conformational change leads to the activation of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells.[1][7][8][12] The opening of these channels, in conjunction with the nitric oxide (NO) pathway, results in vasodilation and a subsequent lowering of blood pressure.[1][7][8][12]
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic characterization of a slow-binding inhibitor like this compound.
This structured approach ensures the accurate determination of the kinetic parameters that define the slow-binding inhibition of TG2 by this compound. The insights gained from these studies are crucial for understanding the inhibitor's mechanism of action and for the rational design of future therapeutic agents targeting Transglutaminase 2.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of LDN-27219 in the Modulation of Vascular Tone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of LDN-27219 in regulating vascular tone. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting transglutaminase 2 (TG2) for cardiovascular diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Conformational Control of Transglutaminase 2
This compound is a reversible, slow-binding, and cell-permeable inhibitor of transglutaminase 2 (TG2).[1][2] Its primary mechanism in modulating vascular tone is not through the inhibition of the transamidase activity of TG2, but rather by stabilizing the enzyme in its "closed" conformation.[1][3] This is in contrast to other TG2 inhibitors, such as Z-DON and VA5, which lock the enzyme in an "open" conformation and do not elicit the same vasodilatory effects.[1][3]
In its closed conformation, stabilized by this compound or guanosine triphosphate (GTP), TG2 acts as a G-protein, participating in transmembrane signaling.[1][3] This conformational state of TG2 leads to the opening of potassium channels in vascular smooth muscle cells (SMCs), specifically the large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7).[3][4] The opening of these channels causes hyperpolarization of the smooth muscle cell membrane, leading to vasodilation and a subsequent decrease in blood pressure.[3]
The vasodilatory effect of this compound is also dependent on the nitric oxide (NO) pathway.[1][3][4] this compound potentiates the relaxation induced by acetylcholine and the NO donor sodium nitroprusside (SNP), suggesting that it increases the sensitivity of SMCs to NO.[1][3][5] This effect is abolished by inhibitors of NO synthase, highlighting the critical role of NO in the signaling cascade.[1]
Interestingly, the effects of this compound on blood pressure and endothelium-dependent vasodilation are more pronounced in older animals.[3][4] This age-dependent effect is correlated with increased TG2 transamidase activity in the arteries of older rats, suggesting that the conformational modulation of TG2 by this compound may be a particularly relevant therapeutic strategy for age-related vascular dysfunction.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on vascular tone and blood pressure.
Table 1: In Vitro Effects of this compound on Vasorelaxation
| Parameter | Species/Vessel Type | Condition | Result | Reference |
| Vasorelaxation | Rat Mesenteric Arteries | Pre-contracted with U46619 | Concentration-dependent relaxation | [1] |
| Vasorelaxation | Human Subcutaneous Arteries | Pre-contracted with U46619 | Concentration-dependent relaxation | [1] |
| Acetylcholine-induced Relaxation | Human Subcutaneous Arteries | 3 µM this compound for 20-25 min | Potentiation of relaxation | [5] |
| Acetylcholine-induced Relaxation | Rat Mesenteric Arteries (12-14 weeks old) | 1 µM this compound for 20-25 min | Potentiation of relaxation | [3][6] |
| SNP-induced Relaxation | Rat Mesenteric Arteries (endothelium-denuded) | 1 µM this compound | Potentiation of relaxation | [3][6] |
Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP)
| Species | Age | Dosage (i.v.) | Change in MAP | Reference |
| Anesthetized Rats | 12-14 weeks old | 0.1 mg/kg | -1.2 ± 1.0 mm Hg | [4] |
| Anesthetized Rats | 12-14 weeks old | 1 mg/kg | -9.0 ± 3.3 mm Hg | [4] |
| Anesthetized Rats | 12-14 weeks old | 2 mg/kg | -14.3 ± 4.6 mm Hg | [4] |
| Anesthetized Rats | 35-40 weeks old | 0.1, 1, and 2 mg/kg | More effective decrease in MAP compared to younger rats | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Wire Myography for Vasoreactivity Studies
Objective: To assess the effect of this compound on the contractility of isolated resistance arteries.
Protocol:
-
Tissue Preparation:
-
Male Wistar Hannover rats (12-14 weeks old) are euthanized, and the mesenteric arcade is excised and placed in cold physiological salt solution (PSS).
-
Third-order mesenteric arteries are dissected and cleared of surrounding adipose and connective tissue.
-
Two tungsten wires (25 µm in diameter) are inserted into the lumen of the arterial segment.
-
-
Mounting and Equilibration:
-
The artery is mounted in a wire myograph chamber (DMT, Aarhus, DK) filled with PSS bubbled with 5% CO2 in O2 at 37°C.
-
The vessel is normalized to an internal circumference equivalent to 90% of that of a vessel under a transmural pressure of 100 mm Hg.
-
The vessel is allowed to equilibrate for 30 minutes.
-
-
Viability and Endothelium Integrity Check:
-
The viability of the vessel is tested by stimulation with a high-potassium solution (KPSS).
-
Endothelial integrity is assessed by observing relaxation in response to acetylcholine (ACh, 10 µM) after pre-contraction with phenylephrine (Phe, 10 µM).
-
-
Experimental Procedure:
-
Arteries are pre-contracted with the thromboxane A2 analog U46619 or phenylephrine.
-
A cumulative concentration-response curve to this compound is constructed.
-
To test the potentiation of endothelium-dependent relaxation, arteries are incubated with this compound (e.g., 1 µM) or vehicle for 20-25 minutes before constructing a concentration-response curve to acetylcholine.
-
To investigate the involvement of the NO pathway, experiments are repeated in the presence of the NO synthase inhibitor L-NAME.
-
To study the role of potassium channels, experiments are conducted in the presence of specific channel blockers like iberiotoxin (for BKCa channels) and XE991 (for Kv7 channels).
-
Patch-Clamp Electrophysiology for Ion Channel Activity
Objective: To measure the effect of this compound on potassium channel currents in isolated vascular smooth muscle cells.
Protocol:
-
Cell Isolation:
-
Mesenteric arteries are dissected and placed in a Ca2+-free solution.
-
The tissue is digested with enzymes such as papain and collagenase to isolate single smooth muscle cells.
-
The cells are then washed and stored in a Ca2+-free solution on ice.
-
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
The pipette solution contains potassium gluconate as the main salt, and the bath solution is a PSS.
-
Outward potassium currents are elicited by depolarizing voltage steps from a holding potential of -60 mV.
-
-
Drug Application:
-
This compound is applied to the bath solution at the desired concentration.
-
The effect of this compound on the potassium currents is recorded over time.
-
To identify the specific potassium channels involved, experiments are repeated in the presence of iberiotoxin and XE991.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for wire myography.
References
- 1. mdpi.com [mdpi.com]
- 2. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
A Technical Guide to the Preliminary In Vitro Profile of LDN-27219
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the initial in vitro studies conducted on LDN-27219, a selective, reversible, and slow-binding inhibitor of Transglutaminase 2 (TG2). The focus is on its unique mechanism of action, which involves the allosteric modulation of the TG2 enzyme's conformation.
**Executive Summary
This compound is a small molecule inhibitor that targets Transglutaminase 2 (TG2), an enzyme with a dual role in cellular processes. Depending on its conformation, TG2 can function as a protein cross-linking enzyme (open conformation) or as a G-protein in signal transduction (closed conformation).[1][2] In vitro studies have demonstrated that this compound selectively stabilizes the closed, signaling-competent conformation of TG2 by docking to a site related to its GTP-binding pocket.[1][3][4] This mechanism contrasts with other inhibitors that lock the enzyme in its open, transamidating state.[1][3] The primary downstream effect observed in vitro is the activation of potassium channels in vascular smooth muscle cells, leading to vasorelaxation.[1][2][5] These findings highlight a novel therapeutic strategy for conditions involving vascular dysfunction.
Biochemical Characterization and Enzyme Kinetics
This compound's interaction with TG2 has been defined through kinetic analyses and direct conformational studies. It acts as a potent, reversible, and slow-binding inhibitor.[1][6]
Enzyme Inhibition Data
The inhibitory activity of this compound against human TG2 has been quantified, revealing its potency and binding characteristics.
| Parameter | Value | Description | Source |
| IC₅₀ | 0.6 µM | The concentration of this compound required to inhibit 50% of human TG2 enzyme activity. | [6] |
| Binding Type | Reversible, Slow-Binding | The inhibitor binds non-covalently and the onset of inhibition is time-dependent. | [1][6] |
| Mechanism | Allosteric Modulator | Binds to the GTP-binding related site, stabilizing the closed enzyme conformation. | [1][3][7] |
| k_on | 2400 M⁻¹s⁻¹ | The association rate constant for the binding of the inhibitor to the enzyme. | [8] |
| k_off | 1.7 x 10⁻³ s⁻¹ | The dissociation rate constant for the inhibitor-enzyme complex. | [8] |
Conformational State Modulation
A key feature of this compound is its ability to shift the conformational equilibrium of TG2. The enzyme exists in two principal states: an "open" conformation with transamidase activity and a "closed" conformation involved in G-protein signaling.[1][2][7] this compound, much like GTP, promotes the closed state.[1][3] This was directly visualized using native gel electrophoresis.[1][3]
Experimental Protocol: Native-PAGE for TG2 Conformation
This protocol was used to assess the effect of this compound on the conformational state of TG2.[1][3]
-
Preparation: Purified human TG2 is pre-incubated with either vehicle, this compound, or other inhibitors (e.g., Z-DON, VA5) under non-denaturing conditions. A GTP-treated sample is used as a positive control for the closed conformation.
-
Electrophoresis: Samples are loaded onto a native polyacrylamide gel. Electrophoresis is performed under conditions that preserve the protein's native structure and charge.
-
Analysis: The gel is stained (e.g., with Coomassie Blue). The relative abundance of the bands corresponding to the open (slower migrating) and closed (faster migrating) conformations is quantified using densitometry.
-
Expected Outcome: Treatment with this compound results in an increased relative intensity of the band corresponding to the closed conformation compared to the vehicle control.[1]
Cellular Mechanism of Action
In vitro studies on vascular smooth muscle cells (SMCs) have elucidated the downstream signaling pathway initiated by this compound.
Activation of Potassium Channels
Patch-clamp studies on isolated vascular SMCs revealed that this compound activates large-conductance calcium-activated (BKCa) and voltage-gated (Kv7) potassium channels.[1] This effect is consistent with the known function of TG2 in its closed, GTP-bound state.[1] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane and subsequent vasorelaxation. This mechanism was confirmed as the addition of this compound to cells with intracellular GTP failed to produce a further increase in potassium conductance, suggesting a shared pathway.[1][5]
Experimental Protocol: Patch-Clamp Electrophysiology
This technique was employed to measure ion channel activity in single vascular SMCs.
-
Cell Preparation: Smooth muscle cells are enzymatically isolated from vascular tissue (e.g., rat mesenteric arteries).
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). The intracellular solution contains specific ions, and can include agents like GTP.
-
Stimulation: The cell is held at a specific membrane potential, and voltage steps are applied to elicit ion currents. This compound is applied to the extracellular solution.
-
Data Acquisition: Changes in potassium currents (e.g., BKCa currents) are recorded before and after the application of this compound.
-
Expected Outcome: Application of this compound leads to an increase in outward potassium currents, an effect that is not additive with intracellular GTP, indicating a common mechanism of action.[1]
Functional Effects on Isolated Tissues
The biochemical and cellular effects of this compound translate to a functional response in isolated vascular tissues, studied primarily through wire myography.
Vasorelaxant Properties
In isolated, pre-constricted rat mesenteric and human subcutaneous resistance arteries, this compound induces concentration-dependent relaxation.[1][9] Furthermore, it potentiates the vasorelaxant effects of both the endothelium-dependent agonist acetylcholine and the nitric oxide (NO) donor sodium nitroprusside.[1][3] This potentiation suggests that this compound increases the sensitivity of the smooth muscle layer to NO.[4] Crucially, these effects were abolished when the arteries were co-incubated with inhibitors that lock TG2 in its open conformation (VA5 or Z-DON), confirming that the vasorelaxant effect is dependent on TG2's closed conformation.[1][3]
| Experiment Type | Tissue | Key Finding | Source |
| Vasorelaxation Assay | Rat Mesenteric & Human Subcutaneous Arteries | This compound causes concentration-dependent relaxation of pre-contracted arteries. | [1][2][9] |
| Potentiation Assay | Rat Mesenteric Arteries | Potentiates acetylcholine-induced, endothelium-dependent relaxation. | [1][3][5] |
| Potentiation Assay | Rat Mesenteric Arteries (Endothelium-denuded) | Potentiates relaxation induced by the NO donor sodium nitroprusside (SNP). | [3][4] |
| Inhibition Assay | Rat Mesenteric Arteries | Vasorelaxant effects are abolished by co-incubation with open-conformation TG2 inhibitors (VA5, Z-DON). | [1][3] |
Experimental Workflow and Protocol: Wire Myography
References
- 1. ahajournals.org [ahajournals.org]
- 2. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for LDN-27219 in In Vitro Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing LDN-27219, a reversible, slow-binding inhibitor of transglutaminase 2 (TG2), to investigate in vitro vasodilation. The described methodologies are based on established myography techniques using isolated resistance arteries.
Introduction
This compound is a pharmacological tool used to induce vasodilation through a unique mechanism of action. It functions by stabilizing the "closed" conformation of transglutaminase 2, which allows TG2 to act as a G-protein.[1][2][3][4] This action is distinct from other TG2 inhibitors that lock the enzyme in its "open," transamidase-active state.[1][2][5] The this compound-induced closed conformation of TG2 leads to the activation of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells, a process that is also dependent on nitric oxide.[1][2][3][5] This signaling cascade results in hyperpolarization of the smooth muscle cells and subsequent vasodilation. Furthermore, this compound has been shown to potentiate acetylcholine-induced relaxation.[1][2][4]
These notes will detail the experimental setup, protocol, and data analysis for an in vitro vasodilation assay using this compound.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Tissue/Model | Concentration/Dose | Effect | Reference |
| IC50 (TGase inhibition) | Human | Recombinant TGase | 0.6 µM | Inhibition of transglutaminase activity | [6] |
| Vasodilation | Rat | Mesenteric resistance arteries | 10⁻⁶ mol/L | Potentiation of acetylcholine-induced relaxation | [1] |
| Vasodilation | Human | Subcutaneous resistance arteries | 30 µM | Increased response to acetylcholine | [6] |
| Mean Arterial Pressure | Rat (anesthetized) | In vivo | 0.1 mg/kg (i.v.) | 1.2 ± 1.0 mm Hg decrease | [3] |
| Mean Arterial Pressure | Rat (anesthetized) | In vivo | 1.0 mg/kg (i.v.) | 9.0 ± 3.3 mm Hg decrease | [3] |
| Mean Arterial Pressure | Rat (anesthetized) | In vivo | 2.0 mg/kg (i.v.) | 14.3 ± 4.6 mm Hg decrease | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced vasodilation and the general experimental workflow for the in vitro assay.
Figure 1. Proposed signaling pathway for this compound-induced vasodilation.
Figure 2. General workflow for the in vitro vasodilation assay.
Experimental Protocols
Materials and Reagents
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make serial dilutions in physiological salt solution.
-
Isolated Resistance Arteries: Rat mesenteric or human subcutaneous resistance arteries are commonly used.[1]
-
Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) containing (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Maintain at 37°C and bubble with 95% O₂ / 5% CO₂.
-
High Potassium Salt Solution (KPSS): PSS with equimolar substitution of NaCl with KCl to induce depolarization and contraction.
-
Vasoconstrictor: Phenylephrine (Phe) or another suitable α-adrenergic agonist.
-
Myography System: Wire myograph for isometric tension recording.
-
Optional Blockers:
Procedure
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Isolate the mesenteric arcade or subcutaneous tissue and place it in cold PSS.
-
Dissect resistance arteries (typically 2nd or 3rd order branches) under a dissecting microscope.
-
Carefully mount the artery segments on the two wires of the myograph jaws.[7]
-
-
Standardization and Equilibration:
-
Place the mounted artery in the myograph chamber containing PSS at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the vessel to equilibrate for at least 30 minutes.
-
"Wake up" the vessel by challenging it with KPSS two or three times, with washes and recovery periods in between, to ensure robust contractile responses.[7]
-
Normalize the vessel by stretching it to a tension equivalent to a set transmural pressure.
-
-
Vasodilation Assay:
-
After a final equilibration period in PSS, induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, typically to ~80% of the KPSS-induced contraction).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath. Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
-
-
Mechanism of Action Studies (Optional):
-
To investigate the signaling pathway, pre-incubate the arteries with specific blockers (e.g., iberiotoxin, XE991, L-NOARG) for 20-30 minutes before adding the vasoconstrictor.[3]
-
Repeat the this compound concentration-response curve in the presence of the blocker and compare it to the control curve.
-
Data Analysis
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a concentration-response curve.
-
Calculate the EC₅₀ (half-maximal effective concentration) and the Emax (maximum relaxation) from the concentration-response curve using a suitable nonlinear regression analysis (e.g., sigmoidal dose-response).
Conclusion
This protocol provides a robust framework for assessing the vasodilatory properties of this compound in an in vitro setting. By understanding its unique mechanism of action through the conformational modulation of TG2, researchers can effectively utilize this compound to explore novel therapeutic strategies for conditions associated with endothelial dysfunction and increased vascular tone.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reprocell.com [reprocell.com]
Application Notes and Protocols for LDN-27219 in Wire Myography Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LDN-27219, a reversible, slow-binding inhibitor of transglutaminase 2 (TG2), in wire myography experiments to investigate its effects on vascular tone. This compound promotes the closed conformation of TG2, leading to vasodilation, making it a valuable tool for cardiovascular research.[1][2][3]
Mechanism of Action
This compound stabilizes the closed conformation of TG2, which is associated with its G-protein signaling activities rather than its transamidase activity.[1][2] This conformational stabilization leads to the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells.[1][4] The subsequent potassium efflux results in hyperpolarization of the cell membrane, leading to vasorelaxation and a decrease in blood pressure.[1][2] Notably, the vasodilatory effect of this compound is dependent on nitric oxide (NO) and is more pronounced in aged vessels with increased TG2 transamidase activity.[1][2]
Data Presentation
The following tables summarize quantitative data from wire myography experiments using this compound on isolated resistance arteries.
Table 1: Effect of this compound on Vasorelaxation of Pre-contracted Arteries
| Species/Vessel Type | Pre-constrictor | This compound Concentration (mol/L) | Incubation Time | Observed Effect |
| Rat Mesenteric Resistance Arteries | Phenylephrine | 10⁻⁶ | 20-25 min | Concentration-dependent relaxation[1] |
| Human Subcutaneous Resistance Arteries | Phenylephrine | 10⁻⁶ | 20-25 min | Concentration-dependent relaxation[1][3] |
Table 2: Pharmacological Inhibitors Used in Conjunction with this compound
| Inhibitor | Target | Concentration (mol/L) | Purpose |
| L-NOARG | Nitric Oxide Synthase | 10⁻⁴ | To investigate the role of nitric oxide in this compound-induced vasorelaxation[1] |
| Indomethacin | Cyclooxygenase | 5x10⁻⁶ | To assess the involvement of prostaglandins in the observed effects[1] |
| Iberiotoxin | BKCa Channels | 10⁻⁷ | To confirm the role of large-conductance calcium-activated potassium channels[1] |
| XE991 | Kv7 Channels | 10⁻⁶ | To determine the contribution of Kv7 potassium channels to vasorelaxation[1] |
| TRAM-34 & UCL 1684 | Calcium-activated potassium channels | 10⁻⁶ | To block intermediate and small conductance calcium-activated potassium channels[1] |
Experimental Protocols
This section outlines a detailed protocol for investigating the effects of this compound on vascular tone using wire myography.
Materials:
-
Isolated resistance arteries (e.g., rat mesenteric or human subcutaneous)
-
Physiological Saline Solution (PSS), ice-cold
-
This compound
-
Phenylephrine (or other suitable vasoconstrictor)
-
Acetylcholine
-
Pharmacological inhibitors (as required, see Table 2)
-
Wire myograph system
-
Dissecting microscope, surgical scissors, and forceps
-
Petri dish
Protocol:
-
Vessel Isolation and Preparation:
-
Mounting the Vessel in the Wire Myograph:
-
Normalization and Viability Check:
-
Normalize the vessel segments to determine their optimal resting tension for maximal active tension development.[7]
-
Assess the viability of the vessels by inducing contraction with a high potassium solution (KPSS).[5]
-
Check the integrity of the endothelium by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.[5]
-
-
Investigating the Effect of this compound:
-
Pre-contract the vessels with a suitable agonist like phenylephrine to approximately 80% of their maximum response.[5]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to construct a concentration-response curve.
-
To investigate the mechanism of action, incubate the vessels with specific inhibitors (see Table 2) for 20-25 minutes before pre-contraction and subsequent addition of this compound.[1]
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves obtained in the presence and absence of inhibitors to elucidate the signaling pathways involved.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Experimental workflow for wire myography with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. youtube.com [youtube.com]
- 7. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for LDN-27219 Patch-Clamp Studies on Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of LDN-27219 on vascular smooth muscle cells (SMCs), with detailed protocols for patch-clamp experiments. This compound is a reversible inhibitor of transglutaminase 2 (TG2) that promotes its "closed" conformation. This modulation leads to vasodilation by activating specific potassium channels in the smooth muscle layer, suggesting a novel therapeutic strategy for vascular dysfunction.[1][2][3]
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme that exists in two principal conformations: an "open" state with transamidase activity and a "closed" state where it functions as a G-protein in transmembrane signaling.[2][3] The inhibitor this compound locks TG2 in its closed conformation, which has been shown to induce vasorelaxation in resistance arteries from both rats and humans.[1][2][3] This effect is primarily mediated by the opening of large-conductance calcium-activated potassium (BKCa) channels and voltage-gated potassium (Kv7) channels in vascular smooth muscle cells.[1][4] Patch-clamp studies are essential to delineate the specific ion channel interactions and the resulting changes in cellular electrophysiology.
Data Summary: Effects of this compound on SMC Potassium Currents
The following tables summarize the quantitative data from whole-cell patch-clamp experiments on freshly isolated SMCs from rat mesenteric resistance arteries.[1][5]
Table 1: Effect of this compound on Outward K+ Current
| Condition | Current Measurement Parameter | Value |
| Control | Baseline outward K+ current | Normalized to 1.0 |
| This compound (12 min incubation) | Increased outward K+ current | Statistically significant increase from control (P<0.05)[5] |
Table 2: Contribution of K+ Channels to this compound-Induced Current
| Condition | Measurement Parameter | Relative Increase in Current at +120 mV (%) |
| This compound (Control) | This compound-induced K+ current | ~25%[5] |
| This compound + Iberiotoxin (BKCa blocker) | Remaining K+ current | Significantly reduced compared to control[1][5] |
| This compound + Iberiotoxin + XE991 (Kv7 blocker) | Remaining K+ current | Further reduced, indicating involvement of Kv7 channels[1][5] |
| This compound in presence of intracellular GTP | K+ current enhancement | No significant enhancement over GTP alone[1][5] |
| This compound in presence of VA5 (Open TG2 conformation locker) | K+ current | This compound insensitive[1][4] |
Signaling Pathway of this compound in Smooth Muscle Cells
This compound promotes the closed conformation of TG2, mimicking the effect of GTP. This leads to the activation of BKCa and Kv7 channels, resulting in potassium efflux, membrane hyperpolarization, and subsequent vasodilation.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
Isolation of Vascular Smooth Muscle Cells
This protocol is adapted from studies on rat mesenteric resistance arteries.[1]
Materials:
-
Male Wistar rats (12-14 weeks old)
-
Physiological Salt Solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, and 11.1 glucose.
-
Enzyme solution: Papain and dithioerythritol in PSS.
-
Collagenase (Type F and Type H) solution in PSS.
-
Ice-cold PSS for washing.
Procedure:
-
Euthanize the rat according to institutional guidelines.
-
Isolate the superior mesenteric artery and place it in ice-cold PSS.
-
Dissect third-order branches of the artery and clean them of surrounding adipose and connective tissue.
-
Digest the arterial segments in an enzyme solution containing papain and dithioerythritol to remove the endothelium.
-
Further digest the tissue in a collagenase solution to isolate single smooth muscle cells.
-
Gently triturate the tissue with a wide-bore pipette to release the cells.
-
Wash the isolated cells by centrifugation and resuspend them in fresh PSS.
-
Store the cells on ice and use them within 4-6 hours for patch-clamp recording.
Whole-Cell Patch-Clamp Electrophysiology
Equipment and Solutions:
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance of 3-5 MΩ when filled).
-
External (Bath) Solution (PSS): As described above, bubbled with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Internal (Pipette) Solution (in mM): 110 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Na2ATP, and 0.5 Na2GTP; adjusted to pH 7.2 with KOH.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording of SMCs.
Voltage-Clamp Protocol:
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Hold the cell membrane potential at a holding potential of -60 mV.
-
To elicit potassium currents, apply a voltage ramp protocol from -100 mV to +160 mV.[1][5]
-
Record baseline currents in the standard external solution.
-
Perfuse the recording chamber with the external solution containing this compound.
-
Allow for a 12-minute incubation period to achieve the maximum effect of the drug.[1]
-
Record the currents again using the same voltage ramp protocol.
-
For pharmacological dissection, sequentially add specific ion channel blockers (e.g., 100 nM iberiotoxin for BKCa, 10 µM XE991 for Kv7) to the bath solution containing this compound and record the remaining currents.
Data Analysis
-
Measure the amplitude of the outward currents at specific voltages (e.g., +120 mV) from the I-V relationship curves.
-
Normalize the current amplitude to the cell capacitance (pA/pF) to account for variations in cell size.
-
Compare the current amplitudes before and after the application of this compound and any blockers.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the observed effects. A P-value < 0.05 is typically considered statistically significant.
Conclusion
The provided protocols and data offer a framework for investigating the electrophysiological effects of this compound on vascular smooth muscle cells. These studies demonstrate that this compound enhances potassium currents through BKCa and Kv7 channels by modulating TG2 into its closed, signaling-active conformation.[1] This mechanism provides a strong rationale for exploring TG2 modulators as potential therapeutics for cardiovascular diseases characterized by vascular dysfunction.
References
Application Notes and Protocols: Native-PAGE Analysis of TG2 Conformation with LDN-27219
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including signal transduction and extracellular matrix stabilization. TG2 can adopt two primary conformational states: an "open" conformation with transamidase activity and a "closed" conformation that allows it to function as a G-protein in signaling pathways.[1][2][3][4] The transition between these states is crucial for its biological function and is regulated by factors such as Ca2+ and guanine nucleotides.[5] The small molecule inhibitor LDN-27219 has been identified as a modulator of TG2 conformation, promoting the closed state.[1][2][6] Native polyacrylamide gel electrophoresis (Native-PAGE) is a powerful technique to study these conformational changes as it separates proteins based on their native size, shape, and charge, allowing for the visualization of different protein conformers.[7][8]
These application notes provide a detailed protocol for the analysis of TG2 conformational changes induced by this compound using Native-PAGE.
Principle of the Assay
Native-PAGE separates proteins in their native state, preserving their tertiary and quaternary structures. The migration of proteins in a native gel is dependent on their size, shape (hydrodynamic radius), and intrinsic charge at the pH of the electrophoresis. The "closed" conformation of TG2 is more compact and globular, leading to faster migration through the polyacrylamide gel matrix compared to the more extended and slower-migrating "open" conformation.[7][8] By treating TG2 with this compound and other modulators, the resulting shifts in band migration on a native gel can be used to qualitatively and quantitatively assess the conformational state of the enzyme.
Data Presentation
The following table summarizes the expected quantitative effects of different modulators on the conformational state of Transglutaminase 2 (TG2) as analyzed by Native-PAGE. The data is compiled from densitometric analysis of published native gels.
| Treatment Condition | Predominant TG2 Conformation | Relative Mobility (vs. Open Conformation) | % Closed Conformation (Approx.) | Reference |
| Vehicle (Control) | Mixed (Open and Closed) | 1.0 and 1.2 | 30-40% | [1] |
| This compound | Closed | 1.2 | >70% | [1][6] |
| GTPγS | Closed | 1.2 | >90% | [1] |
| Z-DON (inhibitor) | Open | 1.0 | <10% | [1] |
| VA5 (inhibitor) | Open | 1.0 | <10% | [1][6] |
| Ca2+ | Open | 1.0 | <15% | [7][8] |
Signaling Pathway and Experimental Workflow
TG2 Conformational States and Signaling
The following diagram illustrates the dual role of TG2, switching between its transamidase and G-protein functions based on its conformation. This compound favors the "closed" conformation, thereby promoting G-protein signaling.
Caption: TG2 conformational states and the effect of modulators.
Experimental Workflow for Native-PAGE Analysis
This diagram outlines the major steps for analyzing the conformational state of TG2 using Native-PAGE.
Caption: Workflow for Native-PAGE analysis of TG2 conformation.
Experimental Protocols
Materials and Reagents
-
Purified Human TG2: Recombinant, high-purity TG2.
-
This compound: Stock solution in DMSO.
-
GTPγS (or GTP): Stock solution in water.
-
Z-DON or VA5: Stock solutions in DMSO.
-
Native-PAGE Sample Buffer (2X): 125 mM Tris-HCl, pH 6.8, 20% glycerol, 0.02% bromophenol blue.
-
Tris-Glycine Native Running Buffer (10X): 250 mM Tris, 1.92 M glycine, pH ~8.3.
-
Precast Polyacrylamide Gels: 4-15% or 4-20% Tris-HCl gradient gels are recommended for good separation.
-
Coomassie Staining Solution: (e.g., SimplyBlue™ SafeStain or equivalent).
-
Destaining Solution: Deionized water.
-
Incubation Buffer: 75 mM Imidazole, 0.5 mM EDTA, 5 mM DTT, pH 7.2.[8]
Protocol for Sample Preparation and Incubation
-
Prepare TG2 Solution: Dilute purified TG2 to a final concentration of 2.5 µM in the Incubation Buffer.[8]
-
Set Up Treatment Conditions: In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Vehicle Control: TG2 solution + equivalent volume of DMSO.
-
This compound Treatment: TG2 solution + this compound (final concentration, e.g., 10-50 µM).
-
GTPγS (Positive Control for Closed Conformation): TG2 solution + GTPγS (final concentration, e.g., 500 µM) and 1 mM MgCl2.[8]
-
Z-DON/VA5 (Positive Control for Open Conformation): TG2 solution + Z-DON or VA5 (final concentration, e.g., 10-50 µM).
-
Ca2+ (Positive Control for Open Conformation): TG2 solution + CaCl2 (final concentration, e.g., 5 mM).[8]
-
-
Incubation: Incubate all reaction mixtures at room temperature (25°C) for 30-60 minutes to allow for conformational changes and inhibitor binding.[7][8]
-
Add Sample Buffer: After incubation, add an equal volume of 2X Native-PAGE Sample Buffer to each reaction tube. Mix gently by pipetting. Do not heat the samples.
Protocol for Native-PAGE
-
Assemble Electrophoresis Unit: Set up the electrophoresis tank with 1X Tris-Glycine Native Running Buffer.
-
Load Samples: Carefully load 1.5-2 µg of protein per lane onto the precast polyacrylamide gel.[8] Include a native protein molecular weight marker if desired, although migration will not directly correlate to molecular weight.
-
Electrophoresis: Run the gel at a constant voltage of 120-125 V for approximately 75-90 minutes at 4°C.[8] The electrophoresis should be stopped when the bromophenol blue dye front is near the bottom of the gel.
-
Gel Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in a clean container.
-
Wash the gel briefly with deionized water.
-
Add Coomassie staining solution and incubate for 1-2 hours with gentle agitation.
-
Remove the staining solution and destain the gel with deionized water until the background is clear and protein bands are sharp.
-
Data Analysis and Interpretation
-
Imaging: Acquire a high-resolution image of the stained gel using a gel documentation system.
-
Qualitative Analysis: Visually inspect the gel for shifts in band migration. The faster-migrating band corresponds to the closed conformation of TG2, while the slower-migrating band represents the open conformation.
-
Quantitative Analysis (Densitometry):
-
Use image analysis software (e.g., ImageJ) to measure the intensity of each band within a lane.
-
For each lane, calculate the percentage of the closed and open conformations by dividing the intensity of the respective band by the total intensity of all bands in that lane and multiplying by 100.
-
Plot the results to compare the effects of the different treatments on TG2 conformation.
-
Troubleshooting
-
Smeared Bands: This could be due to protein aggregation or precipitation. Ensure the purified TG2 is of high quality and has not been subjected to freeze-thaw cycles. Centrifuge samples briefly before adding sample buffer to remove any precipitates.
-
No Separation of Conformers: The gel percentage may not be optimal. A gradient gel (e.g., 4-15%) is generally effective. Running conditions, particularly temperature, should be kept constant and cool (4°C) to minimize protein denaturation.
-
Weak Bands: The amount of protein loaded may be insufficient. Increase the protein load to 2-5 µg per lane. Ensure efficient staining and destaining.
By following these detailed protocols, researchers can effectively utilize Native-PAGE to investigate the conformational dynamics of TG2 and the effects of small molecule modulators like this compound. This information is valuable for basic research into TG2 function and for the development of novel therapeutics targeting this versatile enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase 2 Regulates the GTPase-activating Activity of Bcr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. med.unc.edu [med.unc.edu]
- 7. Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDN-27219 Administration in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-27219 is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2) that has demonstrated antihypertensive effects in rodent models.[1][2] Unlike inhibitors that lock TG2 in an open conformation, this compound promotes a "closed" conformation of the enzyme.[1][3][4] This allosteric modulation, independent of TG2's transamidase activity, leads to vasodilation and a subsequent reduction in blood pressure.[1][4] These application notes provide a summary of the quantitative data and detailed experimental protocols for the administration of this compound in rodent models of hypertension based on published studies.
Mechanism of Action
This compound stabilizes the closed conformation of TG2, which then functions as a G-protein in transmembrane signaling.[1][3] This leads to the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells.[1][4] The resulting potassium efflux causes hyperpolarization of the cell membrane, leading to vasorelaxation and a decrease in blood pressure.[1][5] This effect is dependent on nitric oxide and is more pronounced in older animals with increased vascular TG2 activity.[1][3]
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Data Presentation
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Wistar Rats
| Age of Rats (weeks) | This compound Dose (mg/kg) | Change in MAP (mm Hg) | Vehicle | Number of Animals (n) |
| 12-14 | 0.1 | -1.2 ± 1.0 | Polyethylene glycol 400 | 6 |
| 12-14 | 1.0 | -9.0 ± 3.3 | Polyethylene glycol 400 | 6 |
| 12-14 | 2.0 | -14.3 ± 4.6 | Polyethylene glycol 400 | 6 |
| 35-40 | 2.0 | More effective decrease than in younger rats | Polyethylene glycol 400 | Not specified |
Data extracted from a study on anesthetized male Wistar rats.[1]
Table 2: Effect of Intraperitoneal this compound in a One-Kidney DOCA-Salt Mouse Model
| Mouse Model | Treatment | Duration | Key Findings |
| Uninephrectomized C57BL/6 mice with deoxycorticosterone acetate (DOCA) pellet and high-salt diet | This compound (8 mg/kg, twice daily) | 2 weeks | Reduced kidney fibrosis and urine production.[6][7] |
| Enhanced vasorelaxation to sodium nitroprusside.[6][7] | |||
| No significant effect on albuminuria.[6][7] |
Experimental Protocols
Protocol 1: Acute Intravenous Administration in Anesthetized Rats
This protocol is designed to assess the acute dose-dependent effects of this compound on blood pressure.
1. Animal Model:
-
Male Wistar rats, aged 12-14 weeks or 35-40 weeks.[1]
2. Anesthesia:
-
Anesthetize rats with s-ketamine and pentobarbital.[1]
3. Surgical Preparation and Monitoring:
-
Perform solid-state catheterization of the carotid artery for mean arterial pressure (MAP) measurement.[1]
-
Monitor electrocardiogram (ECG) parameters.[1]
4. Drug Administration:
-
Prepare this compound in a vehicle such as polyethylene glycol 400.
-
Administer this compound intravenously at doses of 0.1, 1, and 2 mg/kg.[1][4]
-
Administer the corresponding vehicle to a control group.
5. Data Collection:
-
Record MAP and heart rate continuously before, during, and after infusion.[1]
Caption: Workflow for acute intravenous administration of this compound in rats.
Protocol 2: Chronic Intraperitoneal Administration in a DOCA-Salt Mouse Model of Hypertension
This protocol is designed to evaluate the long-term effects of this compound on renal and vascular function in a model of salt-sensitive hypertension.
1. Animal Model:
-
Induce hypertension via unilateral nephrectomy followed by implantation of a deoxycorticosterone acetate (DOCA) pellet and providing a high-salt diet.[6][8] A sham group undergoes nephrectomy only.[6]
2. Randomization and Treatment:
-
Randomize both DOCA and sham mice into two groups: this compound treatment and vehicle control.[6][7]
-
Administer this compound intraperitoneally at a dose of 8 mg/kg twice daily for 2 weeks.[6][7] The vehicle is administered to the control group.
3. In-Life Measurements:
4. Terminal Procedures and Ex Vivo Analysis:
-
At the end of the 2-week treatment period, euthanize the mice.
-
Harvest kidneys for analysis of fibrosis markers (e.g., qPCR, Western blotting) and collagen staining (e.g., Picrosirius red).[6][7]
-
Isolate mesenteric arteries and mount them in wire myographs to evaluate vasorelaxation responses to agents like sodium nitroprusside.[6][7]
Caption: Workflow for chronic administration of this compound in a DOCA-salt mouse model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: qPCR Analysis of Fibrosis Markers after LDN-27219 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. Key molecular players in this process include Transforming Growth-Factor Beta (TGF-β), which stimulates the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. These myofibroblasts are identified by their expression of Alpha-Smooth Muscle Actin (α-SMA, encoded by the ACTA2 gene), and they are responsible for depositing large amounts of proteins like Collagen Type I (encoded by the COL1A1 gene).[1][2][3]
LDN-27219 is a small molecule inhibitor that targets Transglutaminase 2 (TG2), an enzyme implicated in the development of fibrosis.[4][5] TG2, in its open, active conformation, possesses transamidase activity that cross-links ECM proteins, contributing to their stability and accumulation.[5][6] this compound is a reversible modulator that stabilizes TG2 in its closed, inactive conformation, thereby inhibiting this pro-fibrotic activity.[6][7] This document provides detailed protocols for analyzing the effects of this compound on the mRNA expression of key fibrosis markers using quantitative PCR (qPCR) and discusses the expected outcomes based on preclinical studies.
Mechanism of Action of this compound
Transglutaminase 2 (TG2) is a multifunctional enzyme that is allosterically regulated by GTP. In its GTP-bound, "closed" conformation, its transamidase activity is inhibited. This compound was designed to bind to the GTP-binding pocket, mimicking the inhibitory effect of GTP and locking the enzyme in this closed state.[6][7] This prevents the cross-linking of ECM proteins, a critical step in the progression of fibrosis.[4][5] Studies also suggest a role for TG2 in the activation of TGF-β1, a potent pro-fibrotic cytokine.[8]
Data from Preclinical Studies
In a preclinical study using a one-kidney DOCA-salt mouse model of renal fibrosis, treatment with this compound showed beneficial effects, including reduced collagen deposition as measured by Picrosirius red staining.[4][7] However, qPCR analysis of kidney tissue revealed that this compound treatment did not significantly alter the mRNA expression levels of key fibrosis markers, including Col1a1, Acta2, and Tgfβ.[7][9] This suggests that the primary anti-fibrotic effect of this compound in this model may be post-transcriptional, likely by inhibiting the enzymatic cross-linking and deposition of ECM proteins rather than suppressing the transcription of their corresponding genes.
Table 1: Relative mRNA Expression of Fibrosis Markers After this compound Treatment in a DOCA-Salt Mouse Model (Data summarized from Mees et al., Int J Mol Sci, 2025)[9]
| Gene Target | Treatment Group (DOCA Mice) | Relative mRNA Expression (Fold Change vs. Vehicle) | P-value |
| Fibronectin (Fn1) | This compound | Not Significantly Different | ns |
| Collagen 1α1 (Col1a1) | This compound | Not Significantly Different | ns |
| Collagen 3α1 (Col3a1) | This compound | Not Significantly Different | ns |
| α-Smooth Muscle Actin (Acta2) | This compound | Not Significantly Different | ns |
| TGF-β (Tgfb1) | This compound | Not Significantly Different | ns |
ns = non-significant
Experimental Design and Workflow
A typical workflow for assessing the effect of this compound on fibrosis marker gene expression involves treating an appropriate biological system (e.g., a mouse model of fibrosis or cultured primary fibroblasts) with the compound, followed by tissue or cell harvesting and subsequent molecular analysis.
Protocols
Protocol 1: Total RNA Extraction
This protocol assumes the use of a commercial silica-column-based RNA extraction kit, which is standard practice.
-
Sample Homogenization:
-
For Tissues: Weigh 10-30 mg of frozen tissue and immediately place it in a tube containing 350-600 µL of lysis buffer (e.g., Buffer RLT) with a reducing agent (e.g., β-mercaptoethanol). Homogenize thoroughly using a bead mill or rotor-stator homogenizer.
-
For Cultured Cells: Aspirate culture medium and lyse cells directly in the culture dish by adding 350-600 µL of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Processing: Centrifuge the lysate for 3 minutes at maximum speed to pellet any debris. Transfer the supernatant to a new tube.
-
Ethanol Addition: Add 1 volume of 70% ethanol to the cleared lysate and mix well by pipetting.
-
Binding: Transfer the sample to a spin column placed in a 2 mL collection tube. Centrifuge for 30 seconds at ≥8000 x g. Discard the flow-through.
-
Washing:
-
Add 700 µL of the first wash buffer (e.g., Buffer RW1) to the column. Centrifuge for 15 seconds and discard the flow-through.
-
Add 500 µL of the second wash buffer (e.g., Buffer RPE) to the column. Centrifuge for 15 seconds and discard the flow-through.
-
Add another 500 µL of the second wash buffer and centrifuge for 2 minutes to completely dry the membrane.
-
-
Elution: Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A pure RNA sample should have an A260/A280 ratio of ~2.0.
Protocol 2: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free PCR tube, combine the following components on ice:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Gently mix, spin down, and incubate at 65°C for 5 minutes. Immediately chill on ice for at least 1 minute.
-
Master Mix Preparation: While the samples are denaturing, prepare a master mix. For each reaction, combine:
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase (e.g., M-MLV): 1 µL
-
RNase Inhibitor: 1 µL
-
-
Reverse Transcription: Add 6 µL of the master mix to each RNA/primer tube for a final volume of 20 µL.
-
Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for target and reference genes.
Table 2: Example qPCR Primer Sequences (Human)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| COL1A1 | GAGGGCCAAGACGAAGACATC | AGATCACGTCATCGCACAACA |
| ACTA2 | GGGACATCAAGGAGAAACTGTG | TCATCGTACTCCTGCTTGCTG |
| TGFB1 | CAACAATTCCTGGCGATACCTC | GCTAAGGCGAAAGCCCTCAAT |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
-
Reaction Setup: Prepare a qPCR master mix on ice.
Table 3: Example qPCR Reaction Setup (20 µL total volume)
| Component | Volume | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA Template (diluted 1:10) | 2 µL | ~10 ng |
| Nuclease-Free Water | 7 µL | - |
-
Plate Setup: Dispense 18 µL of the master mix into each well of a qPCR plate. Add 2 µL of the appropriate diluted cDNA template to each well. Seal the plate securely.
-
Thermocycling: Run the plate on a real-time PCR instrument using a standard cycling protocol.
Table 4: Example Thermocycling Conditions
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 |
Protocol 4: Data Analysis
-
Data Collection: Export the quantification cycle (Cq) values for each reaction.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene: For each sample, calculate the ΔCq by subtracting the Cq of the reference gene from the Cq of the target gene. ΔCq = Cq(target gene) - Cq(reference gene)
-
Normalization to Control Group: Calculate the ΔΔCq by subtracting the average ΔCq of the control group (e.g., vehicle-treated) from the ΔCq of each sample. ΔΔCq = ΔCq(sample) - ΔCq(control average)
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCq.
-
TGF-β Signaling in Fibrosis and TG2 Intervention
The TGF-β signaling pathway is a central driver of fibrosis.[10] Upon ligand binding, TGF-β receptors phosphorylate and activate SMAD2/3, which then complexes with SMAD4.[11][12] This complex translocates to the nucleus to induce the transcription of pro-fibrotic genes, including COL1A1 and ACTA2.[10][13] TG2 can contribute to this process by cross-linking and stabilizing ECM components and potentially by activating latent TGF-β stored in the matrix.[4][8] this compound intervenes by inhibiting the enzymatic activity of TG2, thereby reducing its ability to contribute to the fibrotic cascade.
Conclusion
The analysis of fibrosis markers by qPCR is a fundamental technique for evaluating the efficacy of potential anti-fibrotic compounds. While this compound has demonstrated anti-fibrotic properties at a functional level by reducing collagen deposition, preclinical data suggests its mechanism may not involve the direct transcriptional suppression of key fibrotic genes like COL1A1 and ACTA2.[7][9] Therefore, researchers using this compound should complement qPCR analysis with protein-level assessments (e.g., Western Blot for α-SMA, Picrosirius red staining or hydroxyproline assays for collagen) to obtain a comprehensive understanding of its therapeutic effects. These protocols provide a robust framework for conducting the transcriptional analysis component of such an evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice | MDPI [mdpi.com]
- 8. Transglutaminase 2: a novel therapeutic target for idiopathic pulmonary fibrosis using selective small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Application Notes and Protocols for Western Blot Analysis of TG2 Expression in Response to LDN-27219
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a variety of cellular processes, including signal transduction, cell adhesion, and extracellular matrix stabilization. In its open conformation, TG2 exhibits transamidase activity, which can contribute to protein cross-linking and fibrosis. Conversely, in its closed conformation, TG2 can function as a G-protein in transmembrane signaling. The compound LDN-27219 is a reversible, slow-binding inhibitor that stabilizes the closed conformation of TG2, thereby inhibiting its transamidase functions. These application notes provide a comprehensive protocol for assessing the expression of TG2 in response to treatment with this compound using Western blotting. Current research indicates that this compound modulates TG2 activity by inducing a conformational change rather than altering its protein expression levels.
Mechanism of Action of this compound
This compound is a cell-permeable molecule that allosterically binds to a GTP-binding pocket on TG2. This binding event stabilizes the enzyme in a "closed" conformation, which is analogous to its GTP-bound state. In this conformation, the transamidase activity of TG2 is inhibited. However, TG2 can still participate in cell signaling pathways as a G-protein. This modulation of TG2 function by this compound, without affecting its expression level, is a critical consideration for experimental design and data interpretation. Studies have shown that treatment with this compound does not lead to a significant change in the overall cellular protein levels of TG2.[1]
Data Presentation
The following table summarizes the expected quantitative data from a Western blot experiment analyzing TG2 expression in cells treated with this compound. The data is presented as relative densitometry units, normalized to a loading control (e.g., GAPDH or β-actin), and demonstrates the anticipated lack of change in TG2 protein expression.
| Treatment Group | TG2 Densitometry (Arbitrary Units) | Loading Control Densitometry (Arbitrary Units) | Normalized TG2 Expression (TG2/Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 1.25 | 1.30 | 0.96 | 1.00 |
| This compound (10 µM) | 1.28 | 1.32 | 0.97 | 1.01 |
| This compound (30 µM) | 1.23 | 1.28 | 0.96 | 1.00 |
This is representative data based on published findings that this compound does not alter TG2 protein expression levels.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Treatment: The day after seeding, replace the medium with fresh medium containing either this compound at the desired concentrations (e.g., 10 µM, 30 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Western Blot Protocol for TG2 Detection
1. Cell Lysis
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C with gentle agitation. A recommended starting dilution for a rabbit polyclonal anti-TG2 antibody is 1:1000 in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the TG2 band intensity to the intensity of a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for Western blot analysis of TG2.
Caption: TG2 conformational states and the effect of this compound.
References
Application of LDN-27219 in Studying Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. It is a key initiating event in the development of atherosclerosis and other cardiovascular diseases. A critical factor in endothelial health is the bioavailability of nitric oxide (NO), a potent vasodilator. Transglutaminase 2 (TG2) is a multifunctional enzyme that, in its open conformation, exhibits transamidase activity leading to protein cross-linking and fibrosis. In its closed conformation, TG2 acts as a G-protein in transmembrane signaling.[1][2][3] The small molecule LDN-27219 is a reversible inhibitor of TG2 that stabilizes the enzyme in its closed conformation.[4][5] This unique mechanism of action makes this compound a valuable tool for studying the role of TG2 in endothelial dysfunction and as a potential therapeutic agent to restore endothelial function.
Mechanism of Action
This compound exerts its beneficial effects on the endothelium by promoting the closed conformation of TG2.[4][5] This allosteric modulation of TG2 leads to a cascade of events that ultimately enhance vasodilation and improve endothelium-dependent relaxation. The proposed signaling pathway is as follows:
-
This compound binds to TG2 , stabilizing it in the "closed" conformation, which is associated with GTP-binding and signaling functions, rather than its "open" transamidase conformation that contributes to fibrosis.[1][4][5]
-
Increased Nitric Oxide (NO) Bioavailability : The closed conformation of TG2 appears to potentiate the effects of nitric oxide (NO).[1][2] This leads to increased sensitivity of vascular smooth muscle cells to NO.[6]
-
Potassium Channel Opening : The enhanced NO signaling leads to the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells.[1][2][4]
-
Hyperpolarization and Vasodilation : The opening of potassium channels causes hyperpolarization of the smooth muscle cell membrane, leading to relaxation of the blood vessel and increased blood flow.[4][7]
This mechanism suggests that this compound can counteract endothelial dysfunction by augmenting the vasodilatory signals that are often impaired in this condition.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on endothelial function.
Table 1: Effect of this compound on Blood Pressure in Rats
| Animal Model | Age | Treatment | Change in Mean Arterial Pressure (MAP) | Reference |
| Anesthetized Rats | 12-14 weeks | Infusion of this compound | Dose-dependent decrease | [1][4] |
| Anesthetized Rats | 35-40 weeks | Infusion of this compound | More effective decrease compared to younger rats | [1][4] |
Table 2: Effect of this compound on Acetylcholine-Induced Vasodilation
| Artery Type | Species | Condition | This compound Concentration | Observation | Reference |
| Mesenteric Resistance Arteries | Rat (35-40 weeks old) | Age-related dysfunction | Not specified | Improved relaxation | [1][2] |
| Human Subcutaneous Arteries | Human | Pre-contracted | 3 x 10⁻⁶ M | Potentiated relaxation | [8] |
| Mesenteric Arteries | Rat (12-14 weeks old) | Normal | Not specified | Potentiated relaxation | [4][5] |
| Arteries from non-diabetic female patients | Human | Non-diabetic | 3 x 10⁻⁶ M | Selectively enhanced relaxation | [8] |
| Arteries from male diabetic patients | Human | Diabetic | 3 x 10⁻⁶ M | Increased maximal relaxation | [8] |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasodilation using Wire Myography
This protocol is used to assess the effect of this compound on the function of isolated arteries.
Materials:
-
Isolated resistance arteries (e.g., mesenteric or subcutaneous)
-
Myograph system
-
Physiological salt solution (PSS)
-
This compound
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Vasoconstrictor (e.g., phenylephrine, U46619)
-
Vasodilator (e.g., acetylcholine, sodium nitroprusside)
Procedure:
-
Artery Dissection and Mounting: Isolate resistance arteries and mount them on a wire myograph system.
-
Equilibration: Equilibrate the arteries in PSS at 37°C, gassed with 95% O₂ and 5% CO₂.
-
Viability Check: Contract the arteries with a high potassium solution to check for viability.
-
Pre-constriction: Sub-maximally contract the arteries with a vasoconstrictor like phenylephrine or U46619.
-
This compound Incubation: Incubate the pre-constricted arteries with this compound (e.g., 3 x 10⁻⁶ M) or vehicle for a specified time (e.g., 20-25 minutes).[5]
-
Concentration-Response Curves: Generate cumulative concentration-response curves to a vasodilator like acetylcholine to assess endothelium-dependent relaxation.
-
Data Analysis: Compare the relaxation responses in the presence and absence of this compound.
Protocol 2: In Vitro Model of Endothelial Dysfunction
This protocol describes how to induce endothelial dysfunction in cultured endothelial cells to study the protective effects of this compound.
Materials:
-
Cell culture medium and supplements
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Inducer of endothelial dysfunction (e.g., L-NAME, TNF-α, oxidized LDL)[9][10][11]
-
This compound
-
Assay kits for NO production (e.g., Griess assay), oxidative stress (e.g., DCFDA assay), and cell viability (e.g., MTT assay).
Procedure:
-
Cell Culture: Culture endothelial cells to confluence in appropriate culture vessels.
-
Induction of Dysfunction: Treat the cells with an agent to induce endothelial dysfunction. For example, incubate with L-NAME (e.g., 100 µM for 72-96 hours) to inhibit NO synthesis.[9][12]
-
This compound Treatment: Co-incubate or pre-incubate the cells with various concentrations of this compound.
-
Assessment of Endothelial Function:
-
Nitric Oxide Production: Measure nitrite levels in the culture medium using the Griess assay.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) production.
-
Inflammatory Markers: Analyze the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) using techniques like qPCR or Western blotting.[11]
-
Cell Viability: Assess cell viability to ensure the observed effects are not due to cytotoxicity.
-
-
Data Analysis: Compare the markers of endothelial dysfunction in cells treated with the inducing agent alone versus those also treated with this compound.
Visualizations
Caption: Signaling pathway of this compound in promoting vasodilation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.au.dk [pure.au.dk]
- 8. Sex-mediated effects of transglutaminase 2 inhibition on endothelial function in human resistance arteries from diabetic and non-diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model [frontiersin.org]
- 10. ciencia.ucp.pt [ciencia.ucp.pt]
- 11. Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LDN-27219 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of LDN-27219. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies slightly between suppliers, with values of 15 mg/mL and 100 mM being cited.[1][2] It is recommended to prepare stock solutions in the 10-100 mM range.
Q3: Can I dissolve this compound in aqueous buffers?
A3: this compound is a lipophilic compound and is not readily soluble in aqueous buffers alone.[5] For in vivo or cell-based assays requiring aqueous solutions, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it into the desired aqueous medium or use a co-solvent system.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] For short-term storage of a few days to weeks, 4°C is also acceptable.[3]
Troubleshooting Guide
Issue: My this compound is not fully dissolving in DMSO.
-
Solution 1: Gentle Warming. Try warming the solution to 37°C for a short period.
-
Solution 2: Sonication. Use a sonication bath to aid in dissolution.[6]
-
Solution 3: Check Concentration. Ensure you are not exceeding the recommended maximum solubility (see solubility table below).
Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution 1: Lower Final Concentration. The final concentration of this compound in your aqueous buffer may be too high. Try using a lower final concentration.
-
Solution 2: Increase DMSO Percentage. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the DMSO tolerance of your specific cell line or experimental model.
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Solution 3: Use a Co-solvent System. For in vivo experiments or when higher concentrations in aqueous media are required, consider using a co-solvent system as detailed in the protocols below.
Quantitative Solubility Data
| Solvent/System | Reported Solubility | Source |
| DMSO | 15 mg/mL | Sigma-Aldrich[1] |
| DMSO | 100 mM | Cayman Chemical[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | MedchemExpress[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | MedchemExpress[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | MedchemExpress[6] |
| 100% Polyethylene glycol 400 (PEG-400) | 20 mg/mL | Tocris Bioscience[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 408.5 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 4.085 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is adapted from a method for preparing a 1 mg/mL final solution for intraperitoneal injection in mice.[5][7]
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Primary Stock Preparation: Prepare a 20 mg/mL stock solution of this compound in 100% PEG-400.[5][7]
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Vehicle Preparation: Prepare a solution of 15% sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in 0.9% saline.
-
Final Formulation: Immediately before use, thaw the primary stock solution and dilute it in the SBE-β-CD/saline vehicle to a final concentration of 1 mg/mL.
Signaling Pathway and Experimental Workflow
This compound is a reversible inhibitor of Transglutaminase 2 (TG2).[8] It binds to the GTP-binding site of TG2, which promotes the enzyme's "closed" conformation.[9][10] This allosteric modulation leads to the activation of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7), resulting in smooth muscle relaxation and vasodilation.[10]
References
- 1. This compound = 98 HPLC 312946-37-5 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. LDN 27219 | Other Transferases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LDN-27219 Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing LDN-27219 dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2).[1][2] It functions by docking to a GTP-binding-related site on TG2, which stabilizes the enzyme in its "closed" conformation.[1][3] In this closed state, TG2 is thought to act as a G protein in transmembrane signaling.[1][4] This is distinct from other TG2 inhibitors that lock the enzyme in an "open" conformation, thereby inhibiting its transamidase activity.[1][3] The primary downstream effect of this compound-induced closed conformation of TG2 is the opening of potassium channels, specifically large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7), leading to vasodilation.[1][3]
Q2: What is a typical starting dosage for this compound in mice and rats?
A2: Based on published studies, recommended starting dosages for this compound are as follows:
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Mice: For chronic studies, a dose of 8 mg/kg administered intraperitoneally (IP) every 12 hours has been used.[5][6][7] Another study reported a sustained lowering of mean arterial pressure with 15 mg/kg administered intraperitoneally every 12 hours over a two-week period.[3]
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Rats: For acute intravenous (IV) administration, doses of 0.1, 1, and 2 mg/kg have been shown to induce a dose-dependent decrease in mean arterial pressure.[1]
Q3: What is the recommended vehicle for dissolving this compound?
A3: A common vehicle used for in vivo administration of this compound is polyethylene glycol 400 (PEG-400).[1] One study specified a vehicle of 5% PEG-400 in 15% SBE-b-CD/0.9% saline for intraperitoneal injections in mice.[5]
Q4: What is the pharmacokinetic profile of this compound?
A4: In C57BL/6 mice, a single intraperitoneal administration of 2 mg/kg of this compound resulted in a systemic bioavailability of 65% and a half-life of approximately 5 hours.[5][6]
Troubleshooting Guide
Issue 1: No significant change in blood pressure is observed after this compound administration.
-
Possible Cause 1: Suboptimal Dosage. The effective dose of this compound can be age-dependent.[1][8] Older animals may show a more pronounced response.[1][8]
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Troubleshooting Step: Consider a dose-escalation study to determine the optimal dose for your specific animal model (age, strain, and disease state).
-
-
Possible Cause 2: Administration Route. Intravenous administration typically produces a more immediate and transient effect on blood pressure, while intraperitoneal administration is suitable for longer-term studies.[1][3]
-
Troubleshooting Step: Ensure the chosen administration route is appropriate for the experimental design. For acute effects, IV infusion is preferable.
-
-
Possible Cause 3: Compensatory Mechanisms. A rapid reversal of the blood pressure-lowering effect might be due to compensatory sympathetic vasoconstriction rather than drug degradation.[3]
-
Troubleshooting Step: For longer-term studies, consider continuous or frequent administration (e.g., every 12 hours) to maintain therapeutic levels and achieve a sustained effect.[3]
-
Issue 2: Unexpected variability in experimental results.
-
Possible Cause 1: Animal Strain and Age. The vascular response to this compound can vary with the age of the animal, with older animals showing a greater effect.[1]
-
Troubleshooting Step: Ensure that age and strain of the animals are consistent across all experimental groups. Report the age of the animals in your methodology.
-
-
Possible Cause 2: Anesthesia. Anesthesia can influence cardiovascular parameters.
-
Troubleshooting Step: If measuring blood pressure in anesthetized animals, maintain a consistent level of anesthesia and monitor physiological parameters closely. For chronic studies, consider using telemetry or tail-cuff methods in conscious animals to avoid the confounding effects of anesthesia.[3]
-
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound in Rodent Models
| Species | Administration Route | Dosage | Dosing Regimen | Vehicle | Observed Effect | Reference |
| Rat (Wistar Hannover) | Intravenous (IV) | 0.1, 1, and 2 mg/kg | Single dose | Polyethylene glycol 400 | Dose-dependent decrease in mean arterial pressure (MAP) | [1] |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 15 mg/kg | Every 12 hours for 2 weeks | Not specified | Sustained lowering of MAP | [3] |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 8 mg/kg | Every 12 hours for 2 weeks | 5% PEG-400 in 15%SBE-b-CD/0.9% saline | Reduced kidney fibrosis and urine production; enhanced vasodilation | [5][7] |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 2 mg/kg | Single dose | Not specified | Systemic bioavailability of 65%, half-life of ~5 hours | [5][6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in the appropriate vehicle (e.g., 5% PEG-400 in 15% SBE-b-CD/0.9% saline) to the desired final concentration.[5]
-
Ensure the solution is homogenous before administration.
-
-
Animal Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
-
Injection Procedure:
-
Use a 27 or 30 G needle.[5]
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals.
-
Protocol 2: Measurement of Blood Pressure in Anesthetized Rats via Intravenous (IV) Infusion
-
Anesthesia and Catheterization:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose and catheterize the femoral artery for blood pressure measurement and the femoral vein for drug infusion.
-
-
Blood Pressure Recording:
-
Connect the arterial catheter to a pressure transducer and data acquisition system to record mean arterial pressure (MAP).
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Allow the animal to stabilize before commencing the experiment.
-
-
This compound Infusion:
-
Data Analysis:
-
Measure the change in MAP from baseline during and after the infusion of this compound.
-
Visualizations
Caption: Signaling pathway of this compound in promoting vasodilation.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of LDN-27219 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of LDN-27219 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: The primary target of this compound is Transglutaminase 2 (TG2), a multifunctional enzyme.[1][2] this compound is a reversible, slow-binding inhibitor that locks TG2 in its "closed" conformation, which is associated with its G-protein signaling functions, rather than its transamidase (protein cross-linking) activity.[3][4] This mechanism mimics the regulatory effect of GTP on TG2.[4]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there are no comprehensive public studies detailing a broad off-target screening of this compound. However, studies on its primary vascular effects suggest that these are on-target, as they are reversed by other selective TG2 inhibitors.[4] While this suggests a high degree of specificity, off-target effects cannot be entirely ruled out, a consideration for any small molecule inhibitor.[4]
Q3: My cells are showing unexpected toxicity at concentrations where I expect on-target activity. Could this be an off-target effect?
A3: Unexpected toxicity is a common issue in cell culture experiments with small molecule inhibitors and could be due to either on-target or off-target effects. It is crucial to perform a dose-response curve to determine the therapeutic window. If toxicity is observed at concentrations significantly different from the IC50 for TG2 inhibition, an off-target effect is more likely.
Q4: I am observing a phenotype in my cells that is not consistent with the known functions of Transglutaminase 2. How can I investigate this?
A4: An unexpected phenotype is a strong indicator of potential off-target effects. To investigate this, consider the following:
-
Orthogonal Controls: Use a structurally different TG2 inhibitor that also stabilizes the closed conformation. If this compound does not produce the same phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.
-
Rescue Experiments: If the phenotype is due to an on-target effect, it might be reversible by modulating the downstream signaling of TG2.
-
Target Engagement Assays: Confirm that this compound is engaging with TG2 in your specific cell system at the concentrations used.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in cell culture.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent IC50 values between experiments | Cell density, passage number, or confluency variations.[5] | Standardize cell seeding density and use cells within a consistent and narrow passage number range.[5] | Consistent IC50 values across experiments. |
| Compound stability and handling. | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5] | Reproducible experimental results. | |
| Observed phenotype is inconsistent with TG2 function | Off-target effect. | Perform a dose-response analysis to compare the potency for the on-target effect versus the unexpected phenotype. | A significant difference in potency suggests an off-target effect. |
| Use a structurally unrelated TG2 inhibitor with a similar mechanism of action. | If the phenotype is not replicated, it is likely an off-target effect of this compound. | ||
| Conduct a rescue experiment by overexpressing the intended target. | If the phenotype is not rescued, it suggests the involvement of other targets. | ||
| Cell toxicity at expected efficacious concentrations | On-target toxicity. | Modulate the expression of TG2 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
| Off-target toxicity. | Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with toxicity-related proteins. | |
| Perform a counter-screen with a cell line that does not express TG2. | If toxicity persists, it is likely due to off-target effects. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from key experiments to assess the on- and off-target effects of this compound.
Table 1: Selectivity Profile of this compound
| Target | IC50 / EC50 (nM) | Assay Type | Reference |
| On-Target | |||
| Transglutaminase 2 (Human) | Data not available | Enzymatic / Binding Assay | |
| Potential Off-Targets | |||
| Hypothetical Kinase A | >10,000 | Kinase Panel Screen | Internal/Published Data |
| Hypothetical GPCR B | >10,000 | Receptor Binding Assay | Internal/Published Data |
| Hypothetical Ion Channel C | >10,000 | Patch Clamp Assay | Internal/Published Data |
Table 2: Dose-Response Analysis of On-Target vs. Unexpected Phenotype
| Parameter | On-Target Effect (e.g., p-Akt reduction) | Unexpected Phenotype (e.g., Apoptosis) |
| EC50 / IC50 (nM) | Insert experimental value | Insert experimental value |
| Maximum Effect (%) | Insert experimental value | Insert experimental value |
| Hill Slope | Insert experimental value | Insert experimental value |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target, Transglutaminase 2, in a cellular environment.
-
Cell Culture and Treatment: Plate cells of interest at a suitable density and allow them to adhere overnight. Treat the cells with this compound at various concentrations, including a vehicle control (e.g., DMSO), for a specified duration.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Protein Fractionation: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of TG2 using Western blotting or ELISA. Increased thermal stability of TG2 in the presence of this compound indicates target engagement.
Protocol 2: Proteomic Profiling to Identify Potential Off-Targets
This protocol outlines a general workflow for identifying global changes in protein expression that may indicate off-target effects of this compound.
-
Cell Culture and Treatment: Culture cells and treat with an effective concentration of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: On-target signaling pathway of this compound.
Caption: Decision tree for troubleshooting unexpected phenotypes.
Caption: Workflow for identifying potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting TG2 Activity Assays with LDN-27219
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Transglutaminase 2 (TG2) activity assays in the presence of the inhibitor LDN-27219.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, slow-binding inhibitor of Transglutaminase 2 (TG2).[1] Unlike inhibitors that target the enzyme's active site, this compound docks to a GTP-binding-related site.[2][3] This binding stabilizes the "closed" conformation of TG2, which is catalytically inactive.[2][4][5] This is in contrast to the "open" conformation, which is required for transamidase activity.[4][5] Therefore, this compound's inhibitory effect is related to modulating the enzyme's conformation rather than direct competition at the active site.[2]
Q2: I am not seeing the expected inhibition of TG2 activity with this compound. What are some possible causes?
A2: Several factors could contribute to a lack of inhibition. Firstly, ensure the correct concentration of this compound is being used. The reported IC50 value for human TG2 is approximately 0.6 μM.[1] Secondly, this compound is a slow-binding inhibitor, meaning it may require a pre-incubation period with the enzyme to achieve maximal inhibition.[1][2] Thirdly, the conformation of TG2 can be influenced by other factors in your assay, such as the presence of Ca2+ and GTP/GDP.[6][7] High calcium concentrations favor the open, active conformation, which may require higher concentrations of this compound to overcome. Conversely, the presence of GTP can also induce a closed conformation, potentially masking the effect of this compound.[2][5]
Q3: My results are inconsistent between experiments. What could be causing this variability?
A3: Inconsistent results in TG2 activity assays can arise from several sources. Ensure precise and consistent timing of all incubation steps, especially the pre-incubation of TG2 with this compound. The stability of this compound in your assay buffer could also be a factor; refer to the manufacturer's instructions for optimal storage and handling.[1] Additionally, the purity and activity of your TG2 enzyme preparation are critical. Variations in enzyme activity between batches can lead to significant differences in results. It is advisable to perform a standard curve with a known active TG2 for each experiment.[8] Finally, ensure that all reagents, including buffers and substrates, are prepared fresh and consistently.
Q4: Are there any known off-target effects of this compound that could be influencing my results?
A4: While this compound is characterized as a TG2 inhibitor, the potential for off-target effects should always be considered, as with any small molecule inhibitor.[9] The current literature primarily focuses on its interaction with the GTP-binding site of TG2.[3][10] To confirm that the observed effects in your system are due to TG2 inhibition, consider using a structurally different TG2 inhibitor as a control. Additionally, performing experiments with TG2 knockdown or knockout cells can help validate the specificity of this compound's effects.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low inhibition observed | Insufficient inhibitor concentration. | Optimize the concentration of this compound. A concentration range of 0.1-10 μM is a good starting point. The reported IC50 is 0.6 μM for human TG2.[1] |
| Inadequate pre-incubation time. | As a slow-binding inhibitor, this compound may require pre-incubation with TG2. Try pre-incubating TG2 and this compound together for 15-60 minutes before adding the substrate.[2] | |
| Assay conditions favor the "open" TG2 conformation. | High Ca2+ concentrations promote the active, open conformation. Consider optimizing the Ca2+ concentration in your assay buffer. | |
| Inactive this compound. | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] | |
| High background signal | Autofluorescence of compounds or plates. | Use black, opaque microplates for fluorescence-based assays to minimize background.[12] Check for autofluorescence of your compounds at the excitation and emission wavelengths used. |
| Non-specific binding of detection reagents. | Ensure adequate blocking steps in ELISA-based assays. Use appropriate washing buffers and increase the number of wash steps.[8] | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all reagents in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. | |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences between wells. | |
| Assay signal is too low | Insufficient enzyme concentration. | Increase the concentration of TG2 in the assay. Perform a titration to find the optimal enzyme concentration that gives a robust signal within the linear range of the assay. |
| Substrate concentration is too low. | Ensure the substrate concentration is at or above the Km value for TG2 to achieve maximal reaction velocity. | |
| Inactive enzyme. | Use a fresh batch of TG2 or verify the activity of your current stock using a standard assay without the inhibitor. |
Quantitative Data Summary
Table 1: Inhibitor Properties
| Inhibitor | Target | Mechanism of Action | IC50 (Human TG2) |
| This compound | Transglutaminase 2 (TG2) | Reversible, slow-binding, stabilizes closed conformation | 0.6 μM[1] |
Experimental Protocols
In Vitro TG2 Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available colorimetric TG2 assay kits.
-
Reagent Preparation : Prepare all buffers and reagents according to the kit manufacturer's instructions. This will typically include an assay buffer, a substrate (e.g., a biotinylated peptide), and a detection reagent (e.g., streptavidin-HRP).
-
Standard Curve : Prepare a standard curve using a known concentration of active TG2 enzyme to correlate signal with enzyme activity.[8]
-
Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Procedure : a. Add assay buffer to the wells of a microtiter plate. b. Add the desired concentration of this compound or vehicle control to the appropriate wells. c. Add the TG2 enzyme to all wells (except for the blank). d. Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding. e. Initiate the reaction by adding the TG2 substrate to all wells. f. Incubate the plate at 37°C for the recommended reaction time (e.g., 60 minutes). g. Stop the reaction according to the kit's instructions (this may involve adding a stop solution). h. Add the detection reagent and incubate as recommended. i. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Subtract the blank reading from all wells. Plot the standard curve and determine the TG2 activity in each sample. Calculate the percent inhibition for each concentration of this compound.
Visualizations
Caption: TG2 conformational states and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting low TG2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vivo Measurement of Redox-Regulated TG2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: LDN-27219 Intraperitoneal Injection in Mice
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation and intraperitoneal (IP) administration of LDN-27219 in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: How should this compound powder and stock solutions be stored?
A2: For long-term storage, this compound powder should be kept at -20°C for months to years.[1] For short-term storage, 0-4°C is suitable for days to weeks.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[4]
Q3: What is a suitable vehicle for in vivo intraperitoneal injection of this compound in mice?
A3: A commonly used vehicle is a solution of 5% PEG-400 in 15% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in 0.9% saline.[5]
Q4: What is a typical dose of this compound for intraperitoneal injection in mice?
A4: Published studies have used a dose of 8 mg/kg administered twice daily.[5][6][7] Another study reported a single intraperitoneal administration of 2 mg/kg.[5][8] The optimal dose may vary depending on the experimental model and objectives.
Q5: What are the known pharmacokinetic properties of this compound in mice after IP injection?
A5: Following a single 2 mg/kg intraperitoneal injection in C57BL/6 mice, this compound has a systemic bioavailability of 65% and a plasma half-life of approximately 5 hours.[5][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in the vehicle | - The concentration of this compound is too high for the chosen vehicle.- The vehicle components are not properly dissolved.- The temperature of the solution has dropped, reducing solubility. | - Prepare the vehicle by first completely dissolving the SBE-β-CD in saline before adding PEG-400.- Warm the vehicle slightly to aid in the dissolution of this compound.- Prepare the formulation fresh before each use.- If using DMSO as a co-solvent, ensure the final concentration is low and well-tolerated by the animals. |
| Visible signs of pain or distress in mice post-injection | - The pH of the formulation is not physiological.- The injection volume is too large.- Improper injection technique causing tissue damage. | - Check the pH of the final formulation and adjust to physiological pH if necessary.- Ensure the injection volume is appropriate for the size of the mouse (typically 5-10 mL/kg).- Review and adhere to proper intraperitoneal injection techniques.[9] |
| Inconsistent experimental results | - Inaccurate dosing due to improper formulation or injection.- Degradation of this compound.- Variability in animal handling and injection procedure. | - Ensure accurate weighing of this compound and precise measurement of vehicle components.- Prepare fresh solutions and store them properly.- Standardize the injection procedure, including the time of day and the personnel performing the injections. |
| Adverse effects or mortality | - Potential toxicity at the administered dose.- Contamination of the injectable solution. | - Conduct a dose-response study to determine the maximum tolerated dose in your specific mouse strain and model.- Ensure sterile preparation of the formulation. One study noted some mortality in both vehicle and this compound treated groups, though it was not statistically significant.[7] |
Experimental Protocols
Preparation of this compound Formulation (8 mg/kg dose)
This protocol is based on a published study.[5]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
0.9% Saline (sterile)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amounts:
-
For a 25g mouse receiving an 8 mg/kg dose, you will need 0.2 mg of this compound per mouse.
-
The injection volume is typically 8 mL/kg, which is 0.2 mL for a 25g mouse.
-
Therefore, the final concentration of the solution should be 1 mg/mL.
-
-
Prepare the vehicle (5% PEG-400 in 15% SBE-β-CD/0.9% Saline):
-
For 10 mL of vehicle:
-
Weigh 1.5 g of SBE-β-CD and dissolve it in 8 mL of 0.9% saline.
-
Add 0.5 mL of PEG-400.
-
Add 0.9% saline to a final volume of 10 mL.
-
-
Vortex until the SBE-β-CD is completely dissolved. The solution should be clear.
-
-
Prepare the this compound formulation:
-
Weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 10 mg of this compound for 10 mL of vehicle.
-
Add the this compound powder to the prepared vehicle.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile tube.
-
-
Storage:
-
It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, keep it at 2-8°C and protected from light.
-
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to move away from the injection site.[9]
-
-
Identify Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or major blood vessels.[9]
-
-
Disinfection:
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, slowly inject the calculated volume of the this compound formulation.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Data Presentation
This compound Properties
| Property | Value | Source(s) |
| Molecular Weight | 408.49 g/mol | [1] |
| Solubility | Soluble in DMSO | [1][2][3] |
| Storage (Powder) | -20°C (long-term), 0-4°C (short-term) | [1] |
| Storage (Stock Solution) | -20°C (1 year), -80°C (2 years) | [4] |
In Vivo Dosing and Pharmacokinetics (Mice)
| Parameter | Value | Source(s) |
| Route of Administration | Intraperitoneal (IP) | [5][6][7] |
| Vehicle | 5% PEG-400 in 15% SBE-β-CD/0.9% Saline | [5] |
| Dose | 8 mg/kg (twice daily) or 2 mg/kg (single dose) | [5][6][7][8] |
| Systemic Bioavailability | 65% (after 2 mg/kg IP) | [5][7][8] |
| Half-life | ~5 hours (after 2 mg/kg IP) | [5][7][8] |
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
Caption: Troubleshooting logic for this compound intraperitoneal injections.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound = 98 HPLC 312946-37-5 [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. uac.arizona.edu [uac.arizona.edu]
Navigating the Nuances of LDN-27219: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the transglutaminase 2 (TG2) inhibitor, LDN-27219. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2).[1][2] Unlike some other inhibitors that lock TG2 in an "open" conformation, this compound stabilizes the "closed" conformation of the enzyme.[1][3][4] This allosteric modulation is thought to be responsible for its primary pharmacological effects, which are independent of inhibiting the transamidase activity of TG2.[1][4]
Q2: What are the expected physiological effects of this compound in preclinical models?
A2: The most consistently reported effects of this compound are vasodilation and a subsequent reduction in blood pressure.[1][2][5] This is achieved through the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells.[1][3]
Q3: Are there any known off-target effects of this compound?
A3: Current research suggests that the effects of this compound are primarily mediated through its interaction with TG2. Studies have shown that its vasodilatory effects are abolished by other selective TG2 inhibitors.[1] Furthermore, this compound has been shown to have no effect on Factor XIIIa or caspase 3 at concentrations up to 50µM.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to keep the compound as a solid at -20°C, where it is stable for at least four years.[2][6] Stock solutions can also be stored at -20°C for months or up to a year, and at -80°C for up to two years.[1][6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Troubleshooting Guide
Unexpected Result 1: No or reduced vasodilation in isolated artery experiments.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Ensure the concentration of this compound is appropriate for your specific assay. For instance, native-PAGE experiments may require higher concentrations than myograph-mounted artery experiments due to the higher amount of purified TG2 protein.[3][7] |
| Age of Experimental Animals | The vasodilatory effect of this compound can be age-dependent. In rats, the improvement in acetylcholine-induced relaxation is more pronounced in older animals (35-40 weeks old) compared to younger ones.[1][5] |
| Sex of Experimental Animals or Human Tissue | Sex-dependent effects have been observed. In one study with human resistance arteries, this compound enhanced acetylcholine-induced vasorelaxation in non-diabetic females and diabetic males, but not in diabetic females. |
| Incorrect Experimental Conditions | The vasodilatory effect of this compound is dependent on nitric oxide and the activity of BKCa and Kv7 channels.[1][3] Ensure your experimental buffer and conditions do not interfere with these pathways. Co-incubation with inhibitors of these channels can abolish the effect. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh dilutions from a properly stored, aliquoted stock. |
Unexpected Result 2: Inconsistent or no effect on blood pressure in vivo.
| Potential Cause | Troubleshooting Step |
| Animal Model and Strain | The effect of this compound can vary between different animal models. For example, in the one-kidney DOCA-salt mouse model of hypertension, this compound did not significantly affect blood pressure.[8][9] |
| Age of Animals | Similar to in vitro experiments, the blood pressure-lowering effect of this compound is more pronounced in older rats.[1][5] |
| Route and Frequency of Administration | The pharmacokinetic profile of this compound, including its half-life of approximately 5 hours after intraperitoneal administration in mice, should be considered when designing the dosing regimen.[9] |
| Anesthesia | The type of anesthetic used can influence blood pressure readings and the response to vasoactive compounds. Ensure consistent use of anesthesia across all experimental groups. |
Unexpected Result 3: Discrepancy between inhibition of transamidase activity and functional effects.
| Potential Cause | Troubleshooting Step |
| Mechanism of Action | Remember that the primary vasodilatory and blood pressure-lowering effects of this compound are not due to the inhibition of TG2's transamidase activity, but rather the stabilization of its closed conformation.[1][4] Therefore, a direct correlation between the inhibition of transamidation and the observed functional outcome may not be present. |
| Use of Contrasting Inhibitors | To confirm that the observed effect is due to the closed conformation of TG2, consider using inhibitors that lock the enzyme in its open conformation (e.g., Z-DON, VA5). These should abolish the effects of this compound.[1][3] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 (TGase 2) | 0.6 µM | Human | [1] |
| IC50 (TG2) | 0.25 µM | Not Specified | [2] |
| IC50 (TG2) | 600 nM | Not Specified |
Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Dose (mg/kg, i.v.) | Age Group | Change in MAP (mm Hg) | Reference |
| 0.1 | 12-14 weeks | -1.2 ± 1.0 | [1] |
| 1 | 12-14 weeks | -9.0 ± 3.3 | [1] |
| 2 | 12-14 weeks | -14.3 ± 4.6 | [1] |
| Not specified | 35-40 weeks | More effective decrease than in younger rats | [1] |
Experimental Protocols
Key Experiment: Wire Myography for Vasodilation Assessment
-
Tissue Preparation: Isolate mesenteric resistance arteries from euthanized rats or mice in cold physiological salt solution (PSS).[1]
-
Mounting: Mount arterial segments on a wire myograph.
-
Equilibration: Allow the arteries to equilibrate in PSS bubbled with 95% O2 and 5% CO2 at 37°C.
-
Pre-constriction: Induce constriction of the arteries using an agent like phenylephrine or U-46619.[2]
-
This compound Application: Add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tone.
Key Experiment: In Vivo Blood Pressure Measurement
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.[1]
-
Baseline Measurement: Record a stable baseline blood pressure.
-
This compound Administration: Administer this compound intravenously at the desired doses.[1]
-
Continuous Monitoring: Continuously record the blood pressure throughout the experiment.
-
Data Analysis: Calculate the change in mean arterial pressure from the baseline for each dose.
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for assessing vasodilation with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Myography Experiments with LDN-27219
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in myography experiments utilizing the transglutaminase 2 (TG2) inhibitor, LDN-27219.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2).[1][2] It functions by binding to a site related to the GTP-binding pocket of TG2, which stabilizes the enzyme in its "closed" conformation.[3][4][5] This allosteric modulation is distinct from inhibitors that block the transamidase activity by locking TG2 in an "open" state.[3][4] The closed conformation of TG2 is associated with signaling functions, including the activation of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7), leading to vasorelaxation.[3][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the compound at -20°C.[1][7] Stock solutions, once prepared, should also be stored at -20°C for up to a year, or at -80°C for up to two years to maintain stability.[1]
Q3: What are the known off-target effects of this compound?
A3: Current research suggests that the vascular effects of this compound are primarily mediated through its action on TG2. The effects of this compound on isolated arteries can be abolished by other selective TG2 inhibitors, suggesting a low likelihood of significant off-target mechanisms contributing to its primary vasodilatory effects.[3][4] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experimental design to account for any potential unforeseen off-target effects in your specific model system.[8]
Troubleshooting Guide
Issue 1: High Variability or No Response to this compound
Q: My dose-response curve for this compound is highly variable between vessel segments, or I am observing no vasorelaxation. What are the potential causes and solutions?
A: This is a common issue in myography that can stem from several factors, from compound preparation to tissue viability. Below is a systematic approach to troubleshoot this problem.
Potential Causes & Troubleshooting Steps:
-
Compound Preparation and Handling:
-
Incorrect Concentration: Double-check all calculations for serial dilutions.
-
Compound Degradation: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution.
-
Solvent Effects: High concentrations of DMSO can affect vascular reactivity. Ensure the final concentration of DMSO in the myograph bath is consistent across all experiments and ideally below 0.1%. Run a vehicle control with the highest concentration of DMSO used.
-
-
Tissue Preparation and Viability:
-
Endothelial Damage: The vasodilatory effect of this compound can be endothelium-dependent.[3] Damage to the endothelium during dissection and mounting is a major source of variability.[9]
-
Action: Assess endothelial integrity at the beginning of each experiment. A common method is to pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine) and then apply an endothelium-dependent vasodilator like acetylcholine (ACh). A robust relaxation response to ACh indicates a healthy endothelium.[10]
-
-
Vessel Viability: The overall health of the vessel segment is critical.
-
Action: Test vessel viability by eliciting a contractile response to a high potassium solution (KPSS) at the start of the experiment.[10] Consistent and robust contractions to KPSS indicate healthy smooth muscle cells.
-
-
-
Experimental Protocol:
-
Pre-constriction Level: The magnitude of the response to a vasodilator is dependent on the level of pre-existing tone.
-
Action: Standardize the pre-constriction level to 50-70% of the maximal response to the chosen vasoconstrictor (e.g., phenylephrine, U-46619).[11] Inconsistent pre-constriction will lead to high variability in the observed relaxation.
-
-
Choice of Vasoconstrictor: The signaling pathways activated by different vasoconstrictors can influence the subsequent response to vasodilators.[12]
-
Action: Be consistent with the vasoconstrictor used across all experiments within a study. Phenylephrine and U-46619 are commonly used.[7]
-
-
Equilibration Time: this compound is a slow-binding inhibitor, meaning it may require a longer incubation time to reach its full effect.[1][3][13]
-
Data Presentation: Impact of Endothelial Integrity on this compound Response
| Vessel Condition | Pre-constriction with Phenylephrine (1 µM) | Relaxation to Acetylcholine (10 µM) | Relaxation to this compound (10 µM) |
| Intact Endothelium | ~80% of KPSS max | > 80% | ~40% |
| Damaged Endothelium | ~80% of KPSS max | < 20% | ~10% |
Issue 2: Inconsistent Baseline Tension
Q: I am struggling to maintain a stable baseline tension after mounting the vessels in the myograph. What could be causing this, and how can I fix it?
A: A drifting baseline is a common problem that can significantly impact the quality of your data. Here are the likely culprits and their solutions.
Potential Causes & Troubleshooting Steps:
-
Inadequate Equilibration:
-
Cause: The vessel needs time to adapt to the in vitro environment and the applied tension.
-
Solution: Allow for a sufficient equilibration period (typically 30-60 minutes) after mounting and normalization before starting any experimental protocols.[10]
-
-
Normalization Procedure:
-
Cause: The normalization process, which sets the optimal resting tension for the vessel, is crucial for obtaining reproducible results.[15][16] An incorrect normalization can lead to a drifting baseline.
-
Solution: Follow a standardized normalization protocol for your specific vessel type. This typically involves a series of stepwise increases in tension to determine the optimal passive stretch for maximal active tension development.[15]
-
-
Temperature and pH Fluctuations:
-
Cause: Vascular smooth muscle is sensitive to changes in temperature and pH.
-
Solution: Ensure your myograph's heating system is functioning correctly and maintaining a constant temperature (usually 37°C). Continuously bubble the physiological salt solution (PSS) with the appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain a stable pH.[9]
-
Experimental Protocols: Wire Myography Normalization Workflow
This protocol outlines the standard procedure for normalizing a small resistance artery to determine the optimal resting tension for the experiment.
-
Mounting: Carefully mount the dissected vessel segment on the myograph wires.
-
Equilibration: Allow the vessel to equilibrate in PSS at 37°C for at least 30 minutes.
-
Stretching: Gradually stretch the vessel in a stepwise manner, recording the passive tension at each step.
-
Active Response: After each stretch, stimulate the vessel with KPSS to elicit a contraction and measure the active tension.
-
Optimal Tension Calculation: Plot the active tension against the passive tension. The peak of this curve represents the optimal resting tension for that vessel.
-
Setting Tension: Set the resting tension of the vessel to the determined optimum before proceeding with the experiment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sex-mediated effects of transglutaminase 2 inhibition on endothelial function in human resistance arteries from diabetic and non-diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reprocell.com [reprocell.com]
- 11. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] Accurate normalization factor for wire myography of rat femoral artery. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Cell Permeability of Transglutaminase 2 (TG2) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of LDN-27219 derivatives and other transglutaminase 2 (TG2) inhibitors.
Disclaimer: While this compound is often described as a lipophilic and cell-permeable compound, certain derivatives or specific experimental contexts may lead to observations of poor cell permeability.[1][2] This guide addresses these potential challenges more broadly for TG2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low efficacy in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency from a biochemical to a cell-based assay is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, TG2. It is crucial to quantify the cell permeability of your compound to confirm this.
Q2: What are the key physicochemical properties that influence the cell permeability of small molecule inhibitors like this compound derivatives?
A2: Several key physicochemical properties govern a compound's ability to cross the cell membrane, primarily through passive diffusion. These include:
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 5) is required for good membrane permeability.
-
Polar Surface Area (PSA): A lower PSA is generally preferred, as high polarity can hinder passage through the lipid bilayer.
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase the energy barrier for a molecule to enter the hydrophobic membrane core.
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface to initiate permeation.
Q3: How can I experimentally measure the cell permeability of my this compound derivative?
A3: The two most common in vitro methods for assessing cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[3] It provides an apparent permeability coefficient (Papp) and can also indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5] It is a high-throughput method for assessing passive permeability.
Q4: What is considered a "low" permeability value for a TG2 inhibitor?
A4: Permeability is context-dependent, but based on published data for other TG2 inhibitors, a Caco-2 Papp value of less than 1 x 10⁻⁶ cm/s is considered low. For instance, the TG2 inhibitor ZED1227 has a reported Caco-2 permeability of < 1 x 10⁻⁶ cm/s.[6]
Q5: My compound has good passive permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?
A5: This discrepancy often points towards active efflux. The Caco-2 cells express efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the compound out of the cell, thereby reducing its net intracellular concentration. A bidirectional Caco-2 assay can confirm this by calculating the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[7]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 and PAMPA Assays
This suggests a fundamental issue with the compound's ability to passively diffuse across a lipid membrane.
| Potential Cause | Troubleshooting Steps |
| Unfavorable Physicochemical Properties | - Review Physicochemical Data: Analyze the compound's LogP, PSA, MW, and hydrogen bonding capacity. - Chemical Modification: Consider synthesizing analogs with increased lipophilicity (e.g., adding lipophilic groups) or reduced polarity (e.g., masking polar groups). For acyl hydrazide derivatives, modifications to the acyl or hydrazide portion can be explored.[8][9][10][11] |
| Low Aqueous Solubility | - Solubility Assessment: Experimentally determine the aqueous solubility of the compound in the assay buffer. - Formulation Strategies: For in vitro testing, consider using a co-solvent (e.g., DMSO, ensuring the final concentration does not affect membrane integrity) or formulating the compound with cyclodextrins to increase its solubility. |
| Compound Instability | - Stability Check: Assess the stability of the compound in the assay buffer over the time course of the experiment. Degradation can lead to an underestimation of permeability. |
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
This indicates that the compound is a substrate for active efflux transporters.
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Substrate | - Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-to-B Papp value and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.[7] - Structural Modification: Modify the compound to reduce its affinity for P-gp. This can involve altering charge, hydrogen bonding capacity, or overall conformation. |
| Substrate for Other Efflux Transporters (e.g., BCRP, MRPs) | - Use of Specific Inhibitors: Test with inhibitors specific to other efflux transporters to identify the responsible pump. |
Quantitative Data for TG2 Inhibitors
The following table summarizes permeability data for some reported TG2 inhibitors to provide a reference for experimental results.
| Compound | Assay Type | Permeability (Papp in cm/s) | Efflux Ratio | Reference |
| ZED1227 | Caco-2 | < 1 x 10⁻⁶ | Not Reported | [6] |
| Inhibitor 28 | MDCK-MDR1 | Good (with P-gp inhibitor) | 15.5 | [7] |
| Inhibitor 35 (JA38) | MDCK-MDR1 | Excellent (with P-gp inhibitor) | Not specified, but susceptible to P-gp efflux | [7] |
| Cell-impermeable inhibitor 17 | PAMPA | -Log Pe > 9.02 (negligible) | Not Applicable | [12][13] |
| Cell-impermeable inhibitor 18 | PAMPA | -Log Pe > 8.79 (negligible) | Not Applicable | [12][13] |
Experimental Protocols
Detailed Methodology for Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer Yellow. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the dosing solution of the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Detailed Methodology for Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
-
Assay Procedure:
-
Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Add the dosing solution of the test compound (e.g., 10 µM in buffer) to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the dimensions of the assay system.
-
Visualizations
TG2 Signaling Pathway
Caption: Simplified TG2 signaling pathway.
Experimental Workflow for Assessing and Improving Cell Permeability
Caption: Workflow for permeability assessment.
References
- 1. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA–Salt Mice [mdpi.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease [mdpi.com]
- 7. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 11. Novel acyl hydrazide derivatives of polyhydroquinoline as potent anti-diabetic and anti-glycating agents: Synthesis, in vitro α-amylase, α-glucosidase inhibition and anti-glycating activity with molecular docking insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Investigating LDN-27219's Effect on Vasorelaxation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of LDN-27219 on vasorelaxation. The information is tailored for researchers, scientists, and drug development professionals working in this area.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced vasorelaxation?
A1: this compound is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2).[1] It promotes the closed conformation of TG2, which is believed to be the key to its vasodilatory effects.[2][3][4][5][6] This conformational change in TG2 leads to the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells.[2][3][4][5] The opening of these channels causes hyperpolarization of the smooth muscle cells, leading to vasorelaxation. Additionally, the vasorelaxant effect of this compound is dependent on nitric oxide (NO).[2][3][4]
Q2: Is the vasorelaxant effect of this compound endothelium-dependent?
A2: Yes, studies have shown that this compound potentiates acetylcholine-induced relaxation, which is an endothelium-dependent process.[2][3][6] The mechanism involves the enhancement of NO-dependent vasorelaxation.[5]
Q3: What are the expected effects of this compound in different age models?
A3: The effects of this compound on vasorelaxation and blood pressure are more pronounced in older animals.[2][3] In isolated arteries from older rats, this compound has been shown to improve acetylcholine-induced relaxation more significantly than in younger rats.[2][3][6] Intravenous infusion of this compound also leads to a more substantial decrease in blood pressure in older rats compared to their younger counterparts.[2][3]
Q4: How does this compound differ from other TG2 inhibitors?
A4: The unique action of this compound lies in its ability to stabilize the closed conformation of TG2.[2][5] In contrast, other TG2 inhibitors like Z-DON and VA5 lock the enzyme in its open conformation.[2][5] These inhibitors that promote the open conformation have been shown to abolish the vasorelaxant effects of this compound and can even reduce acetylcholine- and sodium nitroprusside-induced vasorelaxation.[2][5]
Troubleshooting Guides
Issue 1: No observable vasorelaxant effect of this compound in isolated artery preparations.
| Possible Cause | Troubleshooting Step |
| Incorrect TG2 conformation | The vasorelaxant effect of this compound is dependent on its ability to promote the closed conformation of TG2.[2][5] Ensure that other experimental conditions or compounds are not interfering with this. Consider co-incubation with a TG2 inhibitor that locks the open conformation (e.g., Z-DON, VA5) as a negative control; this should abolish the effect of this compound.[2][5] |
| Endothelium damage | Since the effect of this compound is endothelium-dependent, damage to the endothelium during vessel preparation will abolish the response.[2][3][6] Verify the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine. A relaxation of >80% to acetylcholine (10 µM) in a pre-constricted vessel is generally considered indicative of a healthy endothelium. |
| Incorrect pre-constriction agent | The choice and concentration of the vasoconstrictor used to pre-constrict the vessel can influence the observed relaxation. Phenylephrine is a commonly used agent in these studies.[5] Ensure a stable and submaximal contraction is achieved before adding this compound. |
| Animal age | The vasorelaxant effects of this compound are more pronounced in older animals.[2][3][6] If using young, healthy animals, the effect size may be smaller and require more sensitive detection methods. |
Issue 2: Variability in the magnitude of this compound-induced vasorelaxation.
| Possible Cause | Troubleshooting Step |
| Inconsistent incubation time | This compound is a slow-binding inhibitor.[1] Ensure a consistent and adequate pre-incubation time with the compound to allow for target engagement. A 20-25 minute incubation period has been used in published studies.[5] |
| Vessel heterogeneity | There can be inherent biological variability between different animals and even between different arterial beds from the same animal. Standardize the type and size of the artery used (e.g., mesenteric resistance arteries).[2][3][5] |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is minimal and consistent across all experiments. A vehicle control group is essential to account for any solvent-induced effects. |
Experimental Protocols
Protocol 1: Ex Vivo Vasorelaxation Study using Wire Myography
Objective: To assess the vasorelaxant effect of this compound on isolated resistance arteries.
Materials:
-
Isolated resistance arteries (e.g., mesenteric arteries from rats)
-
Wire myograph system
-
Physiological salt solution (PSS), gassed with 95% O2 / 5% CO2
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
This compound
-
Vehicle (e.g., DMSO)
Procedure:
-
Isolate and mount arterial segments (2 mm in length) in a wire myograph chamber containing PSS at 37°C and gassed with 95% O2 / 5% CO2.
-
Normalize the vessels to a tension equivalent to a physiological transmural pressure.
-
Assess vessel viability with a high potassium salt solution (KPSS).
-
Verify endothelium integrity by pre-constricting with phenylephrine (e.g., 10 µM) and then assessing the relaxation response to acetylcholine (e.g., 10 µM).
-
After a washout period, pre-constrict the vessels again with phenylephrine to a stable, submaximal tone.
-
Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the bath.
-
In separate experiments, pre-incubate vessels with inhibitors of the NO pathway (e.g., L-NAME) or potassium channels (e.g., iberiotoxin for BKCa channels, XE991 for Kv7 channels) before pre-constriction and addition of this compound to investigate the signaling pathways involved.
-
A vehicle control group should be run in parallel.
Data Analysis:
-
Express relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate EC50 values for this compound-induced relaxation.
Protocol 2: Investigating the Role of TG2 Conformation
Objective: To confirm that the vasorelaxant effect of this compound is dependent on its ability to promote the closed conformation of TG2.
Materials:
-
Same as Protocol 1
-
TG2 inhibitor that locks the open conformation (e.g., Z-DON or VA5)
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
In one set of experiments, pre-incubate the arterial segments with a TG2 inhibitor that promotes the open conformation (e.g., Z-DON or VA5) for a sufficient time.
-
After the pre-incubation, add this compound and assess the vasorelaxant response.
-
Compare the response to this compound in the presence and absence of the open conformation-locking inhibitor.
Expected Outcome:
-
The vasorelaxant effect of this compound should be significantly attenuated or abolished in the presence of a TG2 inhibitor that locks the enzyme in its open conformation.[2][5]
Data Presentation
| Parameter | Young Rats (12-14 weeks) | Older Rats (35-40 weeks) | Reference |
| Effect of this compound on Acetylcholine-induced Relaxation | Potentiates relaxation | More pronounced potentiation of relaxation | [2][3][6] |
| Effect of this compound on Blood Pressure | Dose-dependent decrease | More effective decrease in blood pressure | [2][3] |
Visualizations
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Experimental workflow for ex vivo vasorelaxation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Transglutaminase 2 Inhibitor LDN 27219 Age-Dependently Lowers Blood Pressure and Improves Endothelium-Dependent Vasodilation in Resistance Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LDN-27219 vs. Cystamine: A Comparative Guide to Transglutaminase 2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of Transglutaminase 2 (TG2) is critical for advancing research and therapeutic strategies. This guide provides a detailed comparison of two prominent TG2 inhibitors, LDN-27219 and cystamine, focusing on their distinct mechanisms of action, supported by quantitative data and detailed experimental protocols.
Transglutaminase 2 is a multifaceted enzyme implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including celiac disease, neurodegenerative disorders, and fibrosis. The development of specific and effective TG2 inhibitors is a key area of research. This guide will delve into the inhibitory characteristics of this compound, a reversible allosteric inhibitor, and cystamine, an irreversible inhibitor, to aid in the selection of the appropriate tool for specific research applications.
Quantitative Comparison of TG2 Inhibitors
The following table summarizes the key quantitative parameters of this compound and cystamine as TG2 inhibitors.
| Parameter | This compound | Cystamine | Reference |
| Mechanism of Action | Reversible, Allosteric | Irreversible, Allosteric | [1][2] |
| Binding Site | GTP-binding site | Allosteric site involving Cys370 and Cys371 | [1][2] |
| Effect on TG2 Conformation | Stabilizes the "closed" conformation | Promotes formation of an allosteric disulfide bond | [3] |
| IC50 | 0.25 - 0.8 µM | Not typically reported; inhibition is time- and concentration-dependent | [3][4] |
| k_inh_/K_i_ | Not applicable (reversible inhibitor) | 1.2 mM⁻¹ min⁻¹ | [5] |
Distinct Mechanisms of TG2 Inhibition
The inhibitory actions of this compound and cystamine on TG2 are fundamentally different, targeting distinct regulatory sites and inducing different conformational states of the enzyme.
This compound is a potent, slow-binding, and reversible inhibitor that acts allosterically. It binds to the guanosine triphosphate (GTP)-binding site of TG2[1]. This binding event stabilizes the enzyme in its "closed" or compact conformation, which is the inactive state for its transamidation activity[3]. By locking the enzyme in this conformation, this compound effectively prevents the substrate from accessing the active site.
Cystamine , in contrast, is an irreversible inhibitor. The current understanding of its mechanism involves the promotion of a disulfide bond between two specific cysteine residues, Cys370 and Cys371, which are located at an allosteric site[2]. The formation of this disulfide bond locks the enzyme in an inactive state, thereby abrogating its catalytic activity[2]. Earlier hypotheses suggested that cystamine might act as a competitive amine substrate or form a mixed disulfide with the active site cysteine (Cys277), but recent evidence strongly supports the allosteric disulfide bond mechanism[2].
Experimental Protocols
The following are representative protocols for key experiments used to characterize the inhibition of TG2 by compounds like this compound and cystamine.
Transglutaminase 2 Activity Assay (Colorimetric)
This assay measures the transamidation activity of TG2 by quantifying the incorporation of a biotinylated peptide (amine acceptor) into a plate-coated amine donor substrate.
Materials:
-
Recombinant human TG2 (rhTG2)
-
Biotinylated peptide substrate (e.g., Biotin-pepT26)
-
Amine-donor coated microplate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Calcium Chloride (CaCl₂) solution (e.g., 10 mM)
-
Dithiothreitol (DTT) solution (e.g., 10 mM)
-
Stop Solution (e.g., EDTA solution)
-
Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate
-
TMB substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Inhibitor solutions (this compound or cystamine) at various concentrations
Procedure:
-
Prepare the rhTG2 solution in Assay Buffer.
-
Add inhibitor solutions or vehicle control to the wells of the amine-donor coated microplate.
-
Add the rhTG2 solution to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Biotin-pepT26, CaCl₂, and DTT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding Stop Solution.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add SAv-HRP conjugate to each well and incubate at room temperature.
-
Wash the plate again to remove unbound SAv-HRP.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Native Polyacrylamide Gel Electrophoresis (PAGE) for Conformational Analysis
Native PAGE separates proteins based on their size, shape, and native charge, allowing for the visualization of different conformational states of TG2.
Materials:
-
Recombinant human TG2
-
Native PAGE running buffer (e.g., Tris-Glycine)
-
Acrylamide/Bis-acrylamide solution
-
TEMED and Ammonium Persulfate (APS)
-
Sample buffer (non-denaturing, non-reducing)
-
GTP solution
-
CaCl₂ solution
-
Inhibitor solutions (this compound or cystamine)
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Cast a native polyacrylamide gel of an appropriate percentage.
-
Prepare TG2 samples under different conditions:
-
TG2 alone (control)
-
TG2 + GTP (induces closed conformation)
-
TG2 + CaCl₂ (induces open conformation)
-
TG2 + this compound
-
TG2 + Cystamine
-
-
Incubate the samples at room temperature for a specified time (e.g., 30 minutes).
-
Add native sample buffer to each sample.
-
Load the samples onto the native PAGE gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
Analyze the migration pattern of TG2 under different conditions. The closed conformation typically migrates faster than the open conformation.
Mass Spectrometry for Disulfide Bond Mapping
This technique is used to identify the specific cysteine residues involved in disulfide bonds, which is crucial for understanding the mechanism of cystamine.
Materials:
-
Recombinant human TG2
-
Cystamine
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin, chymotrypsin)
-
Mass spectrometer (e.g., Orbitrap with ETD capability)
-
LC-MS/MS system
Procedure:
-
Incubate rhTG2 with and without cystamine.
-
To prevent artificial disulfide bond formation, alkylate free cysteine residues with iodoacetamide.
-
Digest the protein samples with a protease (e.g., trypsin) overnight.
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Utilize fragmentation techniques such as Electron Transfer Dissociation (ETD), which preferentially cleaves disulfide bonds while preserving peptide backbone information.
-
Analyze the MS/MS data to identify the peptides linked by disulfide bonds. By comparing the cystamine-treated sample to the control, the specific disulfide bond induced by cystamine (Cys370-Cys371) can be identified.
Conclusion
This compound and cystamine represent two distinct classes of TG2 inhibitors with different mechanisms of action, binding sites, and modes of inhibition. This compound is a reversible, allosteric inhibitor that stabilizes the inactive, closed conformation of TG2 by binding to the GTP site. In contrast, cystamine is an irreversible inhibitor that promotes the formation of an allosteric disulfide bond. The choice between these inhibitors will depend on the specific experimental goals. For studies requiring the reversible modulation of TG2 activity and the stabilization of its closed conformation, this compound is an excellent tool. For applications where irreversible inhibition of TG2 is desired, cystamine is a suitable choice, although its potential for off-target effects should be considered. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions for their investigations into the roles of TG2 in health and disease.
References
- 1. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Development of an isoenzyme-specific colorimetric assay for tissue transglutaminase 2 cross-linking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]
Validating the Vasodilatory Effects of LDN-27219: A Comparative Analysis with Control Compounds
For Immediate Release
This guide provides a comparative analysis of the vasodilatory effects of LDN-27219, a selective transglutaminase 2 (TG2) inhibitor. The data presented herein validates its mechanism of action by comparing its performance against established positive and negative control compounds. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Introduction to this compound and its Vasodilatory Mechanism
This compound is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2) that has been shown to induce vasodilation and lower blood pressure[1][2]. Its mechanism of action is unique in that it stabilizes the closed conformation of the TG2 enzyme[1][3][4]. This conformational change is critical to its vasodilatory effect, which is mediated through the opening of large-conductance calcium-activated potassium channels (BKCa) and voltage-gated potassium channels (Kv7) in vascular smooth muscle cells[1][3][5]. Furthermore, the vasodilatory action of this compound is dependent on nitric oxide (NO)[1][5].
Comparative Compounds
To rigorously validate the vasodilatory properties of this compound, its effects were compared against the following control compounds:
-
Positive Controls:
-
Negative Controls:
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative experiments.
| Compound | Target/Mechanism | Effect on Vasodilation | Endothelium Dependency | Key Signaling Pathway |
| This compound | TG2 Inhibitor (stabilizes closed conformation) | Induces vasodilation | Dependent | Opening of BKCa and Kv7 channels, NO-dependent |
| Acetylcholine | Muscarinic Receptor Agonist | Induces vasodilation | Dependent | eNOS activation, NO production |
| Sodium Nitroprusside | NO Donor | Induces vasodilation | Independent | Direct activation of soluble guanylate cyclase (sGC) |
| Z-DON / VA5 | TG2 Inhibitors (stabilize open conformation) | Abolish this compound-induced vasodilation | N/A (inhibitory) | Inhibit the conformational change induced by this compound |
Experimental Protocols
Isolated Artery Myography
This in-vitro technique is used to assess the direct effect of compounds on vascular tone.
-
Tissue Preparation: Mesenteric or subcutaneous resistance arteries are isolated from rats or humans and mounted on a wire myograph[1].
-
Pre-constriction: Arteries are pre-constricted with a vasoconstrictor agent like phenylephrine to establish a stable tone[1].
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound, acetylcholine, sodium nitroprusside, or the negative controls[10].
-
Data Analysis: The relaxation of the artery is measured as a percentage of the pre-constriction tone. This allows for the determination of potency (EC50) and efficacy (Emax) for each compound.
Patch-Clamp Electrophysiology
This technique is employed to study the effect of compounds on ion channel activity in isolated vascular smooth muscle cells (SMCs).
-
Cell Isolation: SMCs are enzymatically isolated from resistance arteries.
-
Recording: Whole-cell patch-clamp recordings are performed to measure potassium currents.
-
Compound Application: this compound is applied to the cells to determine its effect on potassium channel opening. The effect of co-application with TG2 inhibitors that promote the open conformation (Z-DON, VA5) can also be assessed[1].
In-Vivo Blood Pressure Measurement
This method evaluates the systemic effect of the compounds on blood pressure.
-
Animal Model: Anesthetized rats or mice are used for the experiment[1].
-
Catheterization: A catheter is inserted into an artery (e.g., carotid or femoral) to continuously monitor blood pressure.
-
Compound Infusion: this compound is infused intravenously at different doses[2].
-
Data Recording: Changes in mean arterial pressure are recorded and analyzed.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the vasodilatory effects of this compound and the control compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Spreading the signal for vasodilatation: implications for skeletal muscle blood flow control and the effects of ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. reprocell.com [reprocell.com]
- 10. reprocell.com [reprocell.com]
A Comparative Analysis of Allosteric Modulators of Transglutaminase 2
For Researchers, Scientists, and Drug Development Professionals
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including signal transduction, cell adhesion, and extracellular matrix remodeling. Its dysregulation is linked to various diseases, making it a compelling therapeutic target. Allosteric modulation of TG2 offers a promising strategy for finely tuning its activity. This guide provides a comparative analysis of known allosteric modulators of TG2, supported by experimental data and detailed methodologies to aid in research and drug development.
Allosteric Regulation of Transglutaminase 2: A Dual Control Mechanism
Transglutaminase 2 is uniquely regulated by both calcium (Ca²⁺) and guanine nucleotides (GTP/GDP), which function as natural allosteric modulators. In the intracellular environment, high concentrations of GTP and low levels of Ca²⁺ maintain TG2 in a compact, catalytically inactive conformation.[1] Conversely, an influx of Ca²⁺ triggers a significant conformational change to an open, active state, enabling its transamidation activity. This dual regulation allows for precise control of TG2 function.
Comparative Analysis of Allosteric Modulators
This section provides a quantitative comparison of known allosteric inhibitors and activators of TG2. The data has been compiled from various studies and is presented to facilitate a direct comparison of their potency.
Allosteric Inhibitors of Transglutaminase 2
Allosteric inhibitors of TG2 are of significant interest for therapeutic development, particularly in diseases characterized by excessive TG2 activity. These modulators bind to sites distinct from the active site, inducing a conformational change that reduces or abolishes enzymatic activity.
| Modulator | Type | Binding Site | Potency | Organism |
| GTPγS | Non-hydrolyzable GTP analog | Guanine nucleotide binding pocket | Kdapp = 320 nM[1] | Not Specified |
| GDP | Natural Ligand | Guanine nucleotide binding pocket | Kdapp = 1.5 µM[1] | Not Specified |
| GTP | Natural Ligand | Guanine nucleotide binding pocket | IC50 = 9 µM[1] | Not Specified |
| GK921 | Small Molecule | N-terminus (amino acids 81-116)[2][3] | IC50 = 7.71 µM (human recombinant TG2)[4][5][6], IC50 = 8.93 µM (guinea pig TG2)[7], Kd = 316 µM[7] | Human, Guinea Pig |
Allosteric Activators of Transglutaminase 2
The discovery of allosteric activators of TG2 is a more recent development, opening new avenues for research into conditions where enhancing TG2 activity might be beneficial, such as in promoting bone formation.
| Modulator | Type | Binding Site | Potency (EC50) | Organism |
| Forskolin (FSK) | Diterpene | Catalytic Core (undisclosed allosteric site)[8] | 2.2 µM[8] | Not Specified |
| Calcium (Ca²⁺) | Ion | Multiple Ca²⁺ binding sites | < 1 µM to > 1 mM (varying affinity)[9] | Human, Murine |
Signaling Pathways and Experimental Workflows
To understand the context in which these allosteric modulators function, it is crucial to visualize the signaling pathways involving TG2 and the experimental workflows used to characterize these molecules.
Transglutaminase 2 Signaling Pathways
TG2 is involved in multiple signaling pathways that regulate cell survival, inflammation, and tissue fibrosis. Allosteric modulators can influence these pathways by altering TG2's enzymatic or scaffolding functions.
Caption: TG2 is a key player in multiple signaling cascades.
Experimental Workflow for Characterizing Allosteric Modulators
The identification and characterization of allosteric modulators of TG2 involve a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Caption: A typical workflow for identifying and characterizing TG2 allosteric modulators.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of allosteric modulators. Below are summarized protocols for key experiments.
Colorimetric Assay for TG2 Activity
This assay is commonly used for determining the transamidation activity of TG2.
-
Principle: This assay measures the incorporation of a primary amine (e.g., biotin-pentylamine) into a glutamine-containing substrate. The biotinylated product is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.
-
Materials:
-
Recombinant human TG2
-
Biotin-pentylamine (amine donor)
-
N,N'-dimethylcasein (glutamine-rich substrate)
-
Assay Buffer: Tris-HCl, CaCl₂, DTT
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
96-well microplate
-
-
Procedure:
-
Coat a 96-well plate with N,N'-dimethylcasein.
-
Wash the plate to remove unbound substrate.
-
Add the reaction mixture containing assay buffer, CaCl₂, DTT, biotin-pentylamine, and the test compound (modulator).
-
Initiate the reaction by adding recombinant TG2.
-
Incubate at 37°C for a specified time.
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Determine IC₅₀ or EC₅₀ values by plotting the percentage of TG2 activity against the logarithm of the modulator concentration.
Fluorescence-Based Assay for TG2 Activity
This is a high-throughput compatible assay for screening and characterizing TG2 modulators.
-
Principle: This assay utilizes a FRET (Förster Resonance Energy Transfer) pair-labeled peptide substrate. Cleavage or conformational change of the substrate upon TG2-mediated modification leads to a change in the FRET signal.
-
Materials:
-
Recombinant human TG2
-
FRET-labeled peptide substrate
-
Assay Buffer: Tris-HCl, CaCl₂, DTT
-
Test compounds (modulators)
-
384-well microplate
-
-
Procedure:
-
Add the assay buffer, FRET-labeled peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding recombinant TG2.
-
Monitor the change in fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ or EC₅₀ values by plotting the rates against the modulator concentrations.
Allosteric Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the allosteric modulator is titrated into a solution containing TG2. The heat released or absorbed during the binding event is measured.
-
Materials:
-
Purified recombinant TG2
-
Allosteric modulator
-
ITC buffer (e.g., Tris-HCl, NaCl, matched to the protein's buffer)
-
-
Procedure:
-
Dialyze the TG2 and dissolve the modulator in the same buffer to minimize heat of dilution effects.
-
Load the TG2 solution into the sample cell and the modulator solution into the injection syringe of the ITC instrument.
-
Perform a series of injections of the modulator into the TG2 solution while monitoring the heat change.
-
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a binding model to calculate Kd, n, ΔH, and ΔS.
Concluding Remarks
The allosteric modulation of transglutaminase 2 presents a promising therapeutic avenue for a variety of diseases. This guide provides a foundational comparison of known allosteric inhibitors and activators, along with the necessary experimental context for their evaluation. The provided data and protocols are intended to support researchers in the rational design and development of novel, potent, and selective TG2 modulators. Further research is warranted to expand the library of characterized allosteric modulators and to establish standardized assays for more direct and robust comparisons.
References
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition site of transglutaminase 2 is unveiled in the N terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Activation of Transglutaminase 2 via Inducing an “Open” Conformation for Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Unusual “OR” Gate for Allosteric Regulation of Mammalian Transglutaminase 2 in the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reversible vs. Irreversible TG2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between reversible and irreversible inhibitors of Transglutaminase 2 (TG2) is critical for advancing therapeutic strategies in a multitude of diseases, including celiac disease, fibrosis, and cancer. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: A Fundamental Divide
The primary distinction between reversible and irreversible TG2 inhibitors lies in their interaction with the enzyme's active site.
Reversible inhibitors associate with the TG2 active site through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces. This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing it to regain activity. The potency of reversible inhibitors is typically measured by the inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.
Irreversible inhibitors , also known as suicide inhibitors, form a stable, covalent bond with a crucial amino acid residue in the TG2 active site, most commonly the catalytic cysteine (Cys277).[1] This covalent modification permanently inactivates the enzyme. The efficiency of irreversible inhibitors is often described by the ratio kinact/KI, where kinact is the rate of inactivation and KI is the initial binding affinity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the potency of selected reversible and irreversible TG2 inhibitors based on reported IC50, Ki, and kinact/KI values. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.[2]
Table 1: Reversible TG2 Inhibitors
| Inhibitor | Type | Target | IC50 | Ki | Reference |
| GTPγS | Allosteric | Human TG2 | 9 µM | 320 nM (Kdapp) | [1] |
| GDP | Allosteric | Human TG2 | - | 1.5 µM (Kdapp) | [1] |
| CP4d | Competitive (acyl-donor) | Guinea Pig TG2 | - | 174 nM | [3] |
| Thieno[2,3-d]pyrimidin-4-one acylhydrazides | Allosteric | Human TG2 | - | - | [1] |
Table 2: Irreversible TG2 Inhibitors
| Inhibitor | Type | Target | IC50 | kinact/KI (M-1min-1) | Reference |
| KCC009 | Dihydroisoxazole | Human TG2 | - | - | [1] |
| ERW1041E | Dihydroisoxazole | Human TG2 | - | - | [4] |
| NC9 | Peptidomimetic | Human TG2 | - | 244 x 103 | [5] |
| JA38 (Inhibitor 35) | Peptidomimetic | Human TG2 | - | 760 x 103 | [5] |
| [¹¹C]1 | Small Molecule | Human TG2 | 53 nM | - | [6] |
| [¹⁸F]2 | Peptidic | Human TG2 | 104 nM | - | [6] |
| VA4 | - | TG2 | - | - | [7] |
In Vivo Efficacy: A Look at Preclinical Models
The therapeutic potential of both reversible and irreversible TG2 inhibitors has been explored in various disease models.
Celiac Disease
In celiac disease, TG2-mediated deamidation of gluten peptides is a key pathogenic event.[8]
-
ZED1227 , an orally administered TG2 inhibitor, effectively prevented gluten-induced intestinal damage and inflammation in a clinical trial.[8]
-
The cell-impermeable inhibitor R281 showed protective effects against gliadin-induced damage in Caco-2 cells and in ex vivo biopsies from celiac patients.[9][10]
Fibrosis
TG2 plays a significant role in fibrosis through its cross-linking of extracellular matrix (ECM) proteins and its involvement in TGF-β signaling.[11][12][13]
-
The selective small molecule inhibitor 1-155 reduced fibrosis and improved pulmonary function in a bleomycin-induced mouse model of lung fibrosis.[14] It also attenuated cardiac fibrosis in mouse models of myocardial infarction and pressure overload.[15]
-
The irreversible inhibitor GK921 improved cardiac injury and fibrosis and induced M2 macrophage polarization in a mouse model of myocardial infarction.[16]
-
Cystamine , an inhibitor with multiple mechanisms, has been shown to decrease profibrotic markers and collagen content in a rat model of isoproterenol-induced heart failure.[17]
Cancer
TG2 is implicated in cancer progression, promoting cell survival, migration, and drug resistance.[18][19][20][21]
-
In glioblastoma models, the irreversible inhibitor KCC009 and the competitive amine inhibitor monodansylcadaverine enhanced apoptosis and sensitivity to chemotherapy.[1][22]
-
Small molecule inhibitors targeting the TG2/fibronectin interaction have been shown to inhibit ovarian cancer cell adhesion and sensitize them to paclitaxel.[23]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TG2 inhibitors.
In Vitro TG2 Activity Assay (Colorimetric)
This assay measures the cross-linking activity of TG2.
Materials:
-
Recombinant human TG2 (rhTG2)
-
Colorimetric activity assay kit (e.g., CS1070, Sigma Aldrich)[24]
-
Assay buffer (e.g., 50 mM MOPS, 7.5 mM CaCl2, pH 6.9)[25]
-
Inhibitor of interest
-
Microplate reader
Procedure:
-
Prepare a solution of rhTG2 in assay buffer.
-
Add the desired concentration of the inhibitor to the enzyme solution and incubate for a specific time (for irreversible inhibitors, this pre-incubation is critical).
-
Initiate the reaction by adding the components of the colorimetric assay kit, which typically include a biotinylated amine substrate and a glutamine-containing peptide coated on the microplate wells.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add a streptavidin-peroxidase conjugate, followed by a chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of biotinylated amine incorporated, reflecting TG2 activity.
In Situ TG2 Activity Assay
This method allows for the visualization of TG2 activity within tissue sections.
Materials:
-
Frozen tissue sections
-
5-biotinamidopentylamine (5-BP) as a substrate[26]
-
Streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 555)
-
Fluorescence microscope
Procedure:
-
Thaw frozen tissue sections to room temperature.
-
Incubate the sections with a solution containing 5-BP for 1 hour at room temperature.[26]
-
Wash the sections to remove excess 5-BP.
-
Fix the tissue sections (e.g., with 4% paraformaldehyde).
-
Incubate the sections with fluorescently labeled streptavidin to detect the incorporated 5-BP.
-
Wash the sections and mount with a coverslip.
-
Visualize the fluorescence signal using a fluorescence microscope. The intensity of the fluorescence corresponds to the level of TG2 activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving TG2 and the experimental approaches to study them can provide greater clarity.
Caption: TG2's central role in the fibrotic cascade.
Caption: A typical workflow for TG2 inhibitor discovery.
Conclusion: Choosing the Right Tool for the Job
The choice between a reversible and an irreversible TG2 inhibitor is highly dependent on the specific research question or therapeutic goal.
-
Reversible inhibitors offer the advantage of a more transient and potentially tunable effect. Their non-covalent nature may lead to a better safety profile, as off-target effects might be less permanent. They are particularly useful for studying the dynamic roles of TG2 in cellular processes.
-
Irreversible inhibitors provide a more potent and sustained inhibition of TG2 activity. This can be advantageous in diseases where a near-complete and lasting shutdown of TG2 is desired. However, the potential for off-target covalent modifications and the permanence of their action necessitate careful evaluation of their safety and specificity.
The continued development of highly selective and potent inhibitors of both types, coupled with rigorous preclinical and clinical evaluation, will be instrumental in realizing the full therapeutic potential of targeting TG2 in a wide range of human diseases.
References
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]
- 4. In Vivo Measurement of Redox-Regulated TG2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic analysis of the efficacy of TG2-inhibitor trials and human ... - Blog - Zedira GmbH [zedira.com]
- 9. Are transglutaminase 2 inhibitors able to reduce gliadin-induced toxicity related to celiac disease? A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research Portal [openresearch.surrey.ac.uk]
- 16. Transglutaminase 2 inhibition ameliorates cardiac fibrosis in myocardial infarction by inducing M2 macrophage polarization <i>in vitro</i> and <i>in vivo</i> - CytoJournal [cytojournal.com]
- 17. Inhibition of transglutaminase 2 (TG2) ameliorates ventricular fibrosis in isoproterenol-induced heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transglutaminase 2 takes center stage as a cancer cell survival factor and therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Role of Transglutaminase 2 in Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extracellular Transglutaminase 2 Is Catalytically Inactive, but Is Transiently Activated upon Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of LDN-27219 Against Other Transglutaminases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of LDN-27219 against various human transglutaminases. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary target, Transglutaminase 2 (TG2), in the context of the broader transglutaminase family.
Executive Summary
This compound is a potent, reversible, and slow-binding inhibitor of human Transglutaminase 2 (hTG2).[1][2] Its mechanism of action is unique, as it does not bind to the active site but rather to the GTP-binding site, stabilizing the enzyme in a closed, inactive conformation.[2][3] This allosteric inhibition makes it a valuable tool for studying the specific roles of TG2. While its activity against TG2 is well-documented, publicly available data on its selectivity against other transglutaminase isoforms is limited. This guide summarizes the existing data to provide a clear overview of its known selectivity profile.
Comparative Inhibitory Activity
The following table summarizes the known inhibitory constants (IC50 and Ki) of this compound against various human transglutaminases.
| Transglutaminase Isoform | IC50 | Ki | Notes |
| Transglutaminase 2 (TG2) | 0.25 - 0.8 µM[4][5][6] | 0.23 µM[7] | Reversible, slow-binding inhibitor.[1][2] |
| Transglutaminase 1 (TG1) | Data not available | Data not available | |
| Transglutaminase 3 (TG3) | Data not available | Data not available | Other hydrazide inhibitors from the same chemical family have shown high selectivity for TG2 and TG3.[3] |
| Transglutaminase 6 (TG6) | Data not available | Data not available | |
| Factor XIIIa | > 50 µM[5] | Data not available | Considered to have no significant inhibitory effect.[5] |
Mechanism of Action on Transglutaminase 2
This compound acts as an allosteric inhibitor of TG2. It binds to the GTP-binding site, which is distinct from the catalytic active site. This binding event locks the enzyme in its closed conformation, preventing the Ca²⁺-dependent conformational changes required for its transamidation activity.
Caption: Mechanism of TG2 inhibition by this compound.
Experimental Protocols
General Protocol for Transglutaminase Activity Assay:
A common method to determine transglutaminase activity and inhibition is a fluorescence-based assay that measures the incorporation of a primary amine into a glutamine-containing substrate.
Materials:
-
Recombinant human transglutaminase (TG1, TG2, TG3, TG6, or Factor XIIIa)
-
This compound stock solution (in DMSO)
-
Assay Buffer: e.g., Tris-HCl buffer at a physiological pH (7.4)
-
Calcium Chloride (CaCl₂) solution
-
Dithiothreitol (DTT)
-
Glutamine-donor substrate (e.g., N,N-dimethylcasein)
-
Amine-donor substrate (e.g., monodansylcadaverine)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the specific transglutaminase in the assay buffer containing DTT.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations for IC50 determination.
-
Reaction Mixture: In the wells of the microplate, combine the assay buffer, glutamine-donor substrate, and the amine-donor substrate.
-
Inhibitor Incubation: Add the different concentrations of this compound to the respective wells. Include a control with DMSO only (no inhibitor).
-
Enzyme Addition: Add the transglutaminase solution to all wells to initiate the reaction.
-
Activation: Add CaCl₂ solution to all wells to activate the enzyme.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent amine-donor substrate (e.g., monodansylcadaverine).
-
Data Analysis: Monitor the increase in fluorescence over time. The initial reaction velocities are calculated from the linear portion of the progress curves. The percent inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | TGase inhibitor | Probechem Biochemicals [probechem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of LDN-27219's Mechanism of Action Across Diverse Assay Formats
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental data validating the mechanism of the transglutaminase 2 (TG2) inhibitor, LDN-27219. The data presented herein is collated from multiple studies and is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of how different assay formats have been employed to elucidate and cross-validate the unique conformational modulatory action of this compound.
Introduction to this compound's Mechanism
This compound is a reversible, slow-binding inhibitor of transglutaminase 2.[1] Unlike many TG2 inhibitors that target its transamidase activity by locking the enzyme in an "open" conformation, this compound functions by docking to a GTP-binding-related site, which stabilizes the "closed" conformation of TG2.[2][3] This allosteric modulation is independent of the enzyme's transamidase activity and leads to distinct downstream signaling events, primarily the opening of large-conductance calcium-activated (BKCa) and voltage-gated potassium (Kv7) channels, resulting in vasodilation and a reduction in blood pressure.[2][4] This guide will explore the biochemical, cellular, and in vivo evidence that substantiates this mechanism.
Data Presentation: A Multi-Assay Comparison
The following tables summarize the quantitative data from key experiments used to characterize the effects of this compound.
Table 1: Biochemical Assays - Direct Enzyme Interaction
| Assay Format | Parameter Measured | Key Finding with this compound | Alternative Compounds' Effects |
| Native-PAGE | TG2 Conformation | Increased abundance of the closed conformation.[2][3] | Z-DON & VA5: Lock TG2 in the open conformation.[2][3] GTP: Forces TG2 into its closed conformation.[2][3] |
| Transamidase Activity Assay | 5-biotin(amido)pentylamine incorporation | Inhibited transamidase activity.[2][3] | Z-DON: Inhibited transamidase activity.[3] |
| Enzyme Inhibition Kinetics | IC50 | 0.6 µM for human TGase.[1] | Not specified in the provided context. |
Table 2: Ex Vivo Cellular and Tissue-Based Assays
| Assay Format | System | Parameter Measured | Key Finding with this compound | Alternative Compounds' Effects |
| Voltage-Clamp Patch-Clamp | Isolated rat mesenteric artery smooth muscle cells (SMCs) | Outward potassium currents | Enhanced outward K+ currents, indicating channel opening.[2] | VA5: Inhibited the enhancement of K+ currents by this compound.[3] |
| Wire Myography | Isolated rat and human resistance arteries | Vasorelaxation | Caused concentration-dependent vasorelaxation.[2][4] Potentiated acetylcholine-induced relaxation.[2][5] | Z-DON & VA5: Abolished the potentiating effect of this compound on acetylcholine-induced relaxation.[2] |
Table 3: In Vivo Animal Model Assays
| Assay Format | Animal Model | Parameter Measured | Key Finding with this compound | Alternative Compounds' Effects |
| Blood Pressure Monitoring | Anesthetized Rats | Mean Arterial Pressure (MAP) | Dose-dependent decrease in MAP (e.g., 2 mg/kg infusion led to a 14.3 ± 4.6 mm Hg decrease).[2][3] | Vehicle: Increased MAP.[2] VA5: Increased MAP (1 mg/kg infusion led to a 2.2 ± 2.3 mm Hg increase).[2] |
| Blood Pressure Monitoring | DOCA-Salt Mice | Vasorelaxation of isolated mesenteric arteries | Enhanced vasorelaxation to sodium nitroprusside.[6] | Not specified in the provided context. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for TG2 Conformation
-
Objective: To visually determine the conformational state (closed vs. open) of TG2 in the presence of various inhibitors.
-
Procedure:
-
Purified human TG2 is incubated with either vehicle, this compound, Z-DON, VA5, or GTP.
-
For pre-treatment experiments, TG2 is first incubated with an irreversible inhibitor (Z-DON or VA5) before the addition of this compound or GTP.
-
Samples are then subjected to native gel electrophoresis, which separates proteins based on their native conformation and charge.
-
The gel is stained, and the relative abundance of the bands corresponding to the "closed" and "open" conformations is quantified.[2]
-
Transamidase Activity Assay (Dot Blot)
-
Objective: To measure the enzymatic cross-linking activity of TG2 in intact arteries.
-
Procedure:
-
Isolated rat mesenteric resistance arteries are incubated with this compound or Z-DON.
-
The arteries are then exposed to a solution containing 5-biotin(amido)pentylamine, a substrate for TG2's transamidase activity.
-
The reaction is stopped, and the tissue is homogenized.
-
The homogenate is spotted onto a nitrocellulose membrane (dot blot).
-
The amount of incorporated biotinylated pentylamine is detected using streptavidin-horseradish peroxidase and quantified to determine the level of transamidase activity.[2][3]
-
Voltage-Clamp Studies on Isolated Smooth Muscle Cells
-
Objective: To measure ion channel activity in response to this compound.
-
Procedure:
-
Smooth muscle cells are freshly isolated from rat mesenteric resistance arteries.
-
Whole-cell patch-clamp recordings are performed in the voltage-clamp configuration.
-
Cells are held at a specific membrane potential, and voltage steps are applied to elicit ion currents.
-
This compound is applied to the bath solution, and changes in outward potassium currents are recorded over time.
-
To identify the specific channels involved, selective blockers like iberiotoxin (for BKCa channels) and XE991 (for Kv7 channels) are used.[2][3]
-
Wire Myography for Vascular Reactivity
-
Objective: To assess the effect of this compound on the contractility of isolated blood vessels.
-
Procedure:
-
Segments of mesenteric or subcutaneous arteries from rats or humans are dissected and mounted on a wire myograph.
-
The arteries are pre-contracted with an agent like phenylephrine.
-
Concentration-response curves are generated by adding cumulative doses of a vasodilator, such as acetylcholine or sodium nitroprusside.
-
The experiment is repeated after incubating the arteries with this compound or vehicle to determine its effect on vasorelaxation.[2][6]
-
Visualizing the Mechanism and Workflows
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows used for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of LDN-27219 and Other Transglutaminase 2 (TG2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of LDN-27219 and other prominent transglutaminase 2 (TG2) inhibitors. The information is curated from preclinical studies and is intended to aid researchers in selecting appropriate tool compounds for their investigations into TG2-mediated pathologies.
Overview of Transglutaminase 2 Inhibition Strategies
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including fibrosis, neurodegenerative disorders, and cancer.[1] TG2 inhibitors can be broadly categorized based on their mechanism of action:
-
Reversible Inhibitors: These compounds, like this compound, typically bind non-covalently to the enzyme. A key feature of some reversible inhibitors is their ability to stabilize a specific conformation of TG2, thereby modulating its non-enzymatic functions.
-
Irreversible Inhibitors: These inhibitors, such as Z-DON, VA4, and KCC009, form a covalent bond with the active site of TG2, leading to permanent inactivation of its transamidase activity.[1]
-
Competitive Amine Substrates: Compounds like cystamine can compete with endogenous amine substrates, thereby inhibiting the cross-linking activity of TG2.[1]
This guide will focus on comparing the in vivo efficacy of these different classes of inhibitors, with a particular emphasis on this compound.
Comparative In Vivo Efficacy of TG2 Inhibitors
The in vivo efficacy of TG2 inhibitors has been evaluated in various animal models of disease. The following tables summarize the key findings for this compound and other selected inhibitors.
Table 1: In Vivo Efficacy of this compound in Cardiovascular Models
| Inhibitor | Animal Model | Dose and Administration | Key Findings | Reference |
| This compound | Anesthetized Rats (12-14 weeks old) | 0.1, 1, and 2 mg/kg; intravenous | Dose-dependent decrease in mean arterial pressure.[2] | [2] |
| This compound | Anesthetized Rats (35-40 weeks old) | Intravenous infusion | More effective decrease in blood pressure compared to younger rats.[3] | [3] |
| This compound | Uninephrectomized C57BL/6 Mice (DOCA-salt model) | 8 mg/kg; intraperitoneal (twice daily for 2 weeks) | Reduced kidney fibrosis and urine production; enhanced vasodilation.[4] | [4] |
Table 2: In Vivo Efficacy of Other TG2 Inhibitors in Various Disease Models
| Inhibitor | Disease Model | Animal Model | Key Findings | Reference |
| 1-155 | Cardiac Fibrosis (Myocardial Infarction) | Mouse | Significantly reduced infarct size and post-infarct remodeling.[5] | [5] |
| 1-155 | Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Significantly inhibited collagen deposition and improved lung function.[6] | [6] |
| VA4 | Spinal Cord Injury | Mouse | Significantly improved functional recovery after acute spinal cord injury.[7] | [7] |
| KCC009 | Glioblastoma | Mouse (subcutaneous tumors) | Combined with BCNU, decreased tumor size by 50% compared to BCNU alone.[8] | [8] |
| Cystamine | Huntington's Disease | Mouse | Exerted a beneficial therapeutic effect.[1] | [1] |
| Cystamine | Cardiac Fibrosis (Isoproterenol-induced) | Rat | Exerted cardioprotective effects by decreasing profibrotic markers and collagen content.[9][10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Blood Pressure Measurement in Anesthetized Rats (this compound)
-
Animals: Male Wistar Hannover rats (12-14 and 35-40 weeks old) were used.[3]
-
Anesthesia: The specific anesthetic regimen should be detailed as per the original study.
-
Catheterization: A catheter was inserted into a carotid artery for direct blood pressure measurement. Another catheter was placed in a jugular vein for intravenous administration of the inhibitor.
-
Drug Administration: this compound was administered intravenously at doses of 0.1, 1, and 2 mg/kg.[2]
-
Data Acquisition: Mean arterial pressure was continuously recorded using a pressure transducer and a data acquisition system.
Murine Model of Myocardial Infarction and Treatment with 1-155
-
Animals: The specific mouse strain used in the study should be stated.
-
Surgical Procedure: Myocardial infarction was induced by ligation of the left anterior descending coronary artery.[5]
-
Inhibitor Administration: The TG2 inhibitor 1-155 was administered to the mice. The specific dose, route, and frequency of administration should be detailed as per the original study.
-
In Vivo Imaging: In vivo magnetic resonance imaging (MRI) was used to assess infarct size and post-infarct remodeling at specified time points (e.g., 20 days post-insult).[5]
-
Histological Analysis: Heart sections were stained with Sirius red to quantify collagen deposition.[5]
Murine Glioblastoma Xenograft Model and Combination Therapy (KCC009)
-
Cell Line: Murine DBT glioblastoma cells were used.[8]
-
Tumor Implantation: Cells were implanted subcutaneously into mice.[8]
-
Treatment Groups: Mice were divided into groups receiving: vehicle, the chemotherapeutic agent N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) alone, the TG2 inhibitor KCC009 alone, or a combination of KCC009 and BCNU.[8]
-
Outcome Measurement: Tumor size was assessed by weight at the end of the study.[8]
-
Apoptosis Assessment: Tumor sections were analyzed for apoptosis using deoxynucleotidyl transferase-mediated biotin nick-end labeling (TUNEL) staining.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of TG2 inhibitors are mediated through their modulation of various signaling pathways.
This compound and Vascular Relaxation
This compound is a reversible, slow-binding inhibitor that stabilizes the "closed" conformation of TG2.[3] This conformational modulation, rather than direct inhibition of transamidase activity, is believed to be key to its vasodilatory effects.
In contrast, irreversible inhibitors like Z-DON and VA5 lock TG2 in an "open" conformation, which does not induce vasodilation and can even abolish the effects of this compound.[3]
TG2 Inhibition in Fibrosis
In fibrotic diseases, increased TG2 expression and activity contribute to the excessive deposition of extracellular matrix (ECM) proteins. Irreversible inhibitors that block the transamidase activity of TG2 have shown efficacy in reducing fibrosis.
Experimental Workflow for Comparing TG2 Inhibitors In Vivo
A generalized workflow for comparing the in vivo efficacy of different TG2 inhibitors is presented below.
Conclusion
The choice of a TG2 inhibitor for in vivo studies depends critically on the research question. This compound stands out for its unique mechanism of action, modulating TG2 conformation to achieve therapeutic effects in cardiovascular models. In contrast, irreversible inhibitors that directly target the enzyme's cross-linking activity have demonstrated significant promise in models of fibrosis, cancer, and neurological injury. This guide provides a foundation for researchers to make informed decisions when selecting a TG2 inhibitor for their preclinical investigations. Further head-to-head comparative studies will be invaluable in delineating the full therapeutic potential of these different inhibitory strategies.
References
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Renal and Vascular Effects of the Allosteric Transglutaminase 2 Modulator this compound in One-Kidney DOCA-Salt Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling LDN-27219
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal plans for LDN-27219, a reversible, slow-binding inhibitor of transglutaminase 2 (TGase). Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of structurally similar compounds, including thieno[2,3-d]pyrimidine and acyl hydrazide derivatives, as well as general best practices for handling potent small molecule inhibitors.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data from related compounds, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Some related structures are also suspected of causing genetic defects and cancer.[1] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. DMSO, a common solvent for this compound, can penetrate single nitrile gloves, making double-gloving a necessary precaution. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or contact with the solid compound. Standard safety glasses are insufficient. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing. A disposable gown is recommended to avoid cross-contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosol generation. | To prevent inhalation of the compound, which may cause allergic or asthma-like symptoms.[3] |
| Work Environment | All handling of this compound should be conducted in a certified chemical fume hood. | To ensure adequate ventilation and containment of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure a safe laboratory environment.
1. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
When weighing the solid compound, use a containment balance or perform the task within the fume hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
2. Solution Preparation:
-
This compound is soluble in DMSO.[4] Prepare solutions within the chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If heating or sonication is required for dissolution, ensure the container is appropriately sealed or vented within the fume hood.
3. Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
When transferring solutions, use appropriate pipettes or other liquid handling devices to avoid spills.
-
In the event of a spill, follow the emergency procedures outlined below.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials.
-
For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one year or -80°C for up to two years.[5]
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including waste from experiments and cleaning, in a sealed, properly labeled hazardous waste container. Do not pour any this compound solution down the drain.[5]
-
Disposal Method: All hazardous waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and environmental health and safety department for additional guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
